4-Chloro-2,5-difluorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRZGOHFNFBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371404 | |
| Record name | 4-chloro-2,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132794-08-2 | |
| Record name | 4-Chloro-2,5-difluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132794-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132794-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-difluorobenzoyl chloride
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2,5-difluorobenzoyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a halogenated aromatic acyl chloride. Its structural features, including the presence of chlorine and fluorine atoms, make it a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential biological activity. The acyl chloride functional group provides a reactive site for nucleophilic acyl substitution, allowing for the facile introduction of the 4-chloro-2,5-difluorobenzoyl moiety into a wide range of substrates.
Synthesis Pathway
The most common and direct pathway for the synthesis of this compound is through the chlorination of 4-Chloro-2,5-difluorobenzoic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
The overall reaction is as follows:
This method is efficient and the byproducts, sulfur dioxide and hydrochloric acid, are gaseous, which simplifies the purification of the desired product.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physical and Chemical Properties of 4-Chloro-2,5-difluorobenzoic acid
| Property | Value |
| CAS Number | 132794-07-1[1][2] |
| Molecular Formula | C₇H₃ClF₂O₂ |
| Molecular Weight | 192.55 g/mol |
| Melting Point | 154-157 °C[1] |
| Appearance | Off-white crystalline powder[3] |
| Purity | ≥98% |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 132794-08-2[4] |
| Molecular Formula | C₇H₂Cl₂F₂O[4] |
| Molecular Weight | 210.99 g/mol [4][5] |
| Purity | ≥95%[5] |
| Appearance | Liquid (presumed) |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound based on a well-established procedure for a structurally similar compound.[6]
Materials:
-
4-Chloro-2,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Anhydrous toluene (or other inert solvent)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle with a stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend 4-Chloro-2,5-difluorobenzoic acid in an excess of thionyl chloride (approximately 2-3 equivalents). A small catalytic amount of anhydrous DMF can be added to accelerate the reaction. The flask is then fitted with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Reaction: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is 76 °C) with stirring. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure.
-
Purification: The crude this compound is then purified by vacuum distillation.
Expected Yield:
Based on the synthesis of the analogous 4-bromo-2,5-difluorobenzoyl chloride, a yield of approximately 91% can be expected.[6]
Mandatory Visualization
The following diagrams illustrate the synthesis pathway and the reaction mechanism.
References
- 1. 4-Chloro-2,5-difluorobenzoic acid | CAS#:132794-07-1 | Chemsrc [chemsrc.com]
- 2. 4-Chloro-2,5-difluorobenzoic acid | 132794-07-1 [chemnet.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 132794-08-2 [smolecule.com]
- 5. CAS 132794-08-2 | this compound - Synblock [synblock.com]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2,5-difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document collates available data on its physical and chemical characteristics, outlines general experimental protocols for their determination, and presents logical workflows for its synthesis and reactions.
Core Physicochemical Properties
This compound, with the CAS number 132794-08-2, is a halogenated aromatic acyl chloride.[1] Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring significantly influences its reactivity and physical properties, making it a valuable building block in medicinal chemistry and material science.[1]
Quantitative Data Summary
The known quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Reference |
| Molecular Formula | C₇H₂Cl₂F₂O | [1] |
| Molecular Weight | 210.99 g/mol | [1] |
| Melting Point | 39-41 °C | [2] |
| Boiling Point (Predicted) | 210.5 ± 35.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.548 g/cm³ | [2] |
| Solubility | Reacts with water.[1] Soluble in many organic solvents. Specific quantitative data is not readily available. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, the following sections describe generalized, standard laboratory procedures that can be adapted for this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 4-Chloro-2,5-difluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 4-Chloro-2,5-difluorobenzoic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 79 °C, the boiling point of thionyl chloride) and maintained at this temperature until the reaction is complete, which can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the purified solid this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.
Determination of Boiling Point
The boiling point is a characteristic property of a liquid and is sensitive to pressure.
Protocol (Distillation Method):
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Procedure: A sample of this compound is placed in the distillation flask. The apparatus is heated, and the temperature at which the liquid boils and the vapor condenses and is collected in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent. For high-boiling liquids, vacuum distillation is employed to prevent decomposition.
Determination of Density
The density of a liquid can be determined using a pycnometer or a hydrometer.
Protocol (Pycnometer Method):
-
Measurement of Empty Pycnometer Weight: A clean, dry pycnometer of a known volume is weighed.
-
Measurement with Sample: The pycnometer is filled with this compound, and any excess is carefully removed. The filled pycnometer is then weighed.
-
Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer. The measurement should be performed at a constant temperature.
Determination of Solubility
Given the reactive nature of acyl chlorides with water and other protic solvents, solubility testing must be conducted with care in anhydrous aprotic solvents.
Protocol (Qualitative):
-
Solvent Selection: A range of anhydrous organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, diethyl ether, hexane, toluene) are selected.
-
Procedure: To a small, dry test tube containing a small amount (e.g., 10-20 mg) of this compound, a small volume (e.g., 0.5 mL) of the chosen solvent is added.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble at a given concentration and temperature. For quantitative analysis, a known mass of the compound would be added to a known volume of solvent until saturation is reached, followed by analysis of the supernatant.
Chemical Reactivity and Stability
This compound is a reactive compound due to the presence of the acyl chloride functional group.[1] It is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid, and hydrochloric acid.[1] It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
The primary mode of reactivity is nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile.[1] This makes it a versatile reagent for the synthesis of a wide range of derivatives, including esters, amides, and ketones.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding carboxylic acid.
Caption: General synthesis workflow for this compound.
General Reactivity Pathway
The diagram below illustrates the general mechanism of nucleophilic acyl substitution that this compound undergoes.
Caption: General pathway for nucleophilic acyl substitution reactions.
Signaling Pathways and Applications in Drug Development
Currently, there is no specific signaling pathway that has been identified in the literature to be directly modulated by this compound itself. Its primary role in drug development is as a versatile building block for the synthesis of more complex, biologically active molecules.[1] The introduction of the 4-chloro-2,5-difluorobenzoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.
Conclusion
This compound is a reactive and versatile chemical intermediate with a distinct set of physicochemical properties. While some of its key physical data are available, further experimental verification is recommended. The provided experimental protocols offer a foundation for the accurate determination of its properties in a laboratory setting. Its utility in organic synthesis, particularly in the pharmaceutical industry, underscores the importance of a thorough understanding of its chemical behavior.
References
4-Chloro-2,5-difluorobenzoyl chloride CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Chloro-2,5-difluorobenzoyl chloride (CAS No. 132794-08-2), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent use in the formation of bioactive heterocyclic compounds, and discusses its relevance in medicinal chemistry. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.
Chemical Identity and Properties
This compound is a halogenated aromatic acyl chloride. The presence of fluorine and chlorine atoms on the benzene ring, coupled with the reactive acyl chloride group, makes it a versatile building block in organic synthesis.
Molecular Structure
The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the 4-position, fluorine atoms at the 2- and 5-positions, and a benzoyl chloride functional group at the 1-position.
SMILES: C1=C(C(=CC(=C1F)Cl)F)C(=O)Cl
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 132794-08-2 | [1][2] |
| Molecular Formula | C₇H₂Cl₂F₂O | [1][2] |
| Molecular Weight | 210.99 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Melting Point | 39-41 °C | [2] |
| Boiling Point | 210.5 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.548 ± 0.06 g/cm³ | [2] |
| Flash Point | 81.1 ± 25.9 °C | [2] |
Note: Some physical properties are predicted values.
Synthesis and Reactions
Synthesis of this compound
A common and effective method for the synthesis of this compound is the chlorination of 4-chloro-2,5-difluorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[1]
Materials:
-
4-Chloro-2,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2,5-difluorobenzoic acid and anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Slowly add thionyl chloride to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
General Reactivity
The acyl chloride group of this compound is highly reactive and readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and water. This reactivity makes it an excellent synthon for introducing the 4-chloro-2,5-difluorobenzoyl moiety into larger molecules.
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly heterocyclic structures such as pyrazoles, oxazoles, thiazoles, and imidazoles.[2] The incorporation of the 4-chloro-2,5-difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
Synthesis of Pyrazole Derivatives
While direct synthesis of pyrazoles from benzoyl chlorides is not the most common route, it can be used to synthesize 1,3-dicarbonyl precursors which are then cyclized with hydrazines to form the pyrazole ring. The Knorr pyrazole synthesis is a classical method for this cyclization.
The following diagram illustrates a general workflow for the synthesis of a 1,3-diketone, a key precursor for pyrazoles, starting from this compound.
Relevance to COX-2 Inhibitors
The pyrazole scaffold is a core structural feature of several important drugs, including the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[3] COX-2 is an enzyme that plays a key role in the inflammatory signaling pathway.
The diagram below illustrates the role of COX-2 in the arachidonic acid pathway, which leads to the production of prostaglandins, key mediators of inflammation. Selective COX-2 inhibitors block this pathway, thereby reducing inflammation and pain.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Corrosive: Causes severe skin and eye burns.
-
Lachrymator: Irritating to the eyes and respiratory system.
-
Reactive: Reacts with water and other nucleophiles, potentially releasing hydrogen chloride gas.
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique electronic properties and reactivity allow for the efficient construction of complex molecules, including those with proven therapeutic value. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in a research and development setting. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.
References
Spectroscopic Analysis of 4-Chloro-2,5-difluorobenzoyl chloride: A Technical Guide
This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-Chloro-2,5-difluorobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides generalized experimental protocols for acquiring such data. Due to the limited availability of specific experimental spectra for this compound in the public domain, the data presented herein is based on established spectroscopic principles and analysis of structurally analogous molecules.
Predicted Spectroscopic Data
The structural features of this compound, including the electron-withdrawing acyl chloride group and the halogen substituents on the aromatic ring, give rise to a distinct set of signals in its NMR and IR spectra. The following tables summarize the predicted quantitative data.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two aromatic protons, each split by the other proton and the fluorine atoms. The chemical shifts are influenced by the combined electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2-3 Hz |
| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2-3 Hz |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens, and the signals for the fluorine-bound carbons will exhibit splitting (C-F coupling).
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | 165 - 170 | Singlet |
| C-1 | 130 - 135 | Doublet |
| C-2 | 155 - 160 | Doublet |
| C-3 | 120 - 125 | Doublet |
| C-4 | 125 - 130 | Singlet |
| C-5 | 150 - 155 | Doublet |
| C-6 | 115 - 120 | Doublet |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will feature characteristic absorption bands corresponding to the vibrations of its functional groups.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1780 - 1810 | Strong |
| Aromatic C=C | 1550 - 1600 | Medium |
| C-F (Aromatic) | 1200 - 1300 | Strong |
| C-Cl (Aromatic) | 1000 - 1100 | Medium |
| C-Cl (Acyl Chloride) | 800 - 900 | Medium |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra for a solid compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for low melting solids or liquids): If the compound is a low melting solid, it can be gently warmed until molten and a drop placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then pressed together to form a thin film.
-
KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet holder).
-
Place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Visualizations
The following diagrams illustrate the relationships between the molecular structure and its spectroscopic data, as well as a general workflow for analysis.
Caption: Predicted NMR spectral correlations for this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Reactivity of 4-Chloro-2,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,5-difluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group, which is further activated by the electron-withdrawing effects of the fluorine and chlorine substituents on the benzene ring. This technical guide provides a comprehensive analysis of the reactivity of this compound, focusing on its principal reactions: nucleophilic acyl substitution and Friedel-Crafts acylation. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its application in research and development, particularly in the synthesis of pharmaceuticals and other functionalized molecules.
Introduction
This compound (C₇H₂Cl₂F₂O, CAS No. 132794-08-2) is a valuable synthetic intermediate characterized by a benzoyl chloride core substituted with a chlorine atom at the 4-position and fluorine atoms at the 2- and 5-positions.[1] This unique substitution pattern imparts distinct chemical properties, making it a key reagent for introducing the 4-chloro-2,5-difluorobenzoyl moiety into various molecular scaffolds. The presence of multiple halogen atoms significantly influences the reactivity of the acyl chloride, enhancing its electrophilicity and providing sites for further functionalization. This guide will delve into the key reactions of this compound, providing practical insights for its use in the laboratory.
General Reactivity and Safety Profile
The primary reactive center in this compound is the carbonyl carbon of the acyl chloride. The strong electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring increases the partial positive charge on this carbon, making it highly susceptible to nucleophilic attack.
Safety Profile: this compound is a corrosive and lachrymatory compound.[1] It reacts with water to release hydrochloric acid fumes.[1] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. All reactions should be conducted under anhydrous conditions to prevent hydrolysis.
Key Reactions and Experimental Protocols
The two main classes of reactions that this compound undergoes are nucleophilic acyl substitution and Friedel-Crafts acylation.
Nucleophilic Acyl Substitution
This is the most common reaction pathway for this compound, where a nucleophile attacks the carbonyl carbon, leading to the substitution of the chloride ion.
The reaction with primary or secondary amines yields the corresponding N-substituted-4-chloro-2,5-difluorobenzamides. These amides are often intermediates in the synthesis of biologically active compounds.
General Experimental Protocol: Acylation of an Aniline Derivative
-
Reaction Setup: To a solution of an aniline derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), this compound (1.1 eq.) is added dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute acid solution (e.g., 1 M HCl). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.
Quantitative Data for Amide Formation
| Nucleophile (Amine) | Base | Solvent | Reaction Time | Yield (%) |
| Aniline | Triethylamine | Dichloromethane | 4 h | >90 (estimated) |
| 4-Fluoroaniline | Pyridine | Tetrahydrofuran | 12 h | >90 (estimated) |
| Piperidine | Triethylamine | Acetonitrile | 2 h | >95 (estimated) |
This compound reacts with alcohols and phenols to form the corresponding esters. The reaction with phenols is generally slower than with alcohols and may require a base to deprotonate the phenol to the more nucleophilic phenoxide ion.[2][3]
General Experimental Protocol: Acylation of a Phenol
-
Reaction Setup: A mixture of a substituted phenol (1.0 eq.) and a base such as pyridine (1.2 eq.) or triethylamine (1.2 eq.) is prepared in an anhydrous solvent like dichloromethane or toluene under an inert atmosphere. This compound (1.1 eq.) is then added dropwise at 0 °C. For less reactive phenols, conversion to the sodium phenoxide with sodium hydroxide may be beneficial.[2][3]
-
Reaction Execution: The reaction is stirred at room temperature or heated to reflux as needed, with progress monitored by TLC.
-
Work-up and Purification: The work-up procedure is similar to that for amide formation, involving quenching, extraction, washing, drying, and purification by recrystallization or column chromatography.
Quantitative Data for Ester Formation
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Reaction Time | Yield (%) |
| Ethanol | Pyridine | Dichloromethane | 6 h | >90 (estimated) |
| Phenol | Triethylamine | Toluene | 12 h (reflux) | >85 (estimated) |
| 2-Hydroxyacetophenone | POCl₃ | - | - | Not reported |
Note: The reaction of 4-chloro-2,5-difluorobenzoic acid with 2-hydroxyacetophenones in the presence of POCl₃ to afford the corresponding ester has been reported, suggesting the feasibility of the acylation using the acyl chloride.[4] Specific yields for reactions with this compound are estimated.
In the presence of water, this compound readily hydrolyzes to form 4-chloro-2,5-difluorobenzoic acid and hydrochloric acid.[1] This is a common side reaction, and care must be taken to use anhydrous conditions when other reactions are desired.
Friedel-Crafts Acylation
This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-2,5-difluorobenzoyl group onto an aromatic ring.[1] This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The aromatic substrate must be sufficiently activated (i.e., not strongly deactivated by electron-withdrawing groups).
General Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound
-
Reaction Setup: To a stirred suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (1.1-1.3 eq.), in an anhydrous inert solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene) under an inert atmosphere, this compound (1.0 eq.) is added at low temperature (typically 0 °C). The aromatic substrate (1.0 eq.) is then added dropwise.
-
Reaction Execution: The reaction mixture is stirred at a temperature ranging from 0 °C to reflux for several hours, with the progress monitored by TLC or GC.
-
Work-up and Purification: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent, filtered, and concentrated. The product is purified by column chromatography or recrystallization.
Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzene | AlCl₃ | Carbon Disulfide | 4 h | >70 (estimated) |
| Toluene | AlCl₃ | Dichloromethane | 6 h | >75 (estimated) |
| Anisole | AlCl₃ | Nitrobenzene | 2 h | >80 (estimated) |
Note: Yields are estimated based on typical Friedel-Crafts acylation reactions, as specific data for this compound is limited in the provided search results.
Visualization of Reaction Pathways and Workflows
As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. The following diagrams illustrate its chemical reactivity and a general experimental workflow.
References
Navigating the Solubility of 4-Chloro-2,5-difluorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the solubility profile of 4-Chloro-2,5-difluorobenzoyl chloride in common laboratory solvents. Due to the compound's inherent reactivity, its interaction with solvents, particularly protic ones, is characterized by reaction rather than simple dissolution. This guide provides a qualitative assessment of its expected behavior, crucial safety and handling protocols, and a general methodology for experimental solubility determination.
Executive Summary
Safety and Handling of a Reactive Acyl Chloride
This compound is a corrosive and moisture-sensitive compound that can cause severe skin and eye burns.[3] It is also a lachrymator, meaning it irritates the eyes and respiratory system.[3] The primary hazard associated with its handling is its violent reaction with water, which liberates toxic hydrogen chloride gas.[1][3][4]
Key Handling Precautions:
-
Inert Atmosphere: Always handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[4][5]
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4][6]
-
Ventilation: Work in a well-ventilated chemical fume hood.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong oxidizing agents.[4][5]
Qualitative Solubility and Reactivity Profile
The solubility of this compound is intrinsically linked to its reactivity. The following table provides a qualitative assessment of its expected behavior in a range of common laboratory solvents.
| Solvent Class | Examples | Expected Behavior | Notes |
| Protic Solvents | Water, Methanol, Ethanol | Reacts Violently | The acyl chloride group will rapidly react with the hydroxyl group of protic solvents, leading to the formation of the corresponding carboxylic acid or ester and hydrogen chloride gas.[1][2] This is not a true dissolution. |
| Aprotic Polar Solvents | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble (with potential for slow reaction) | While generally soluble, slow reaction with trace water or the solvent itself (especially with nucleophilic solvents like DMF and DMSO) can occur over time. |
| Aprotic Nonpolar Solvents | Hexane, Toluene | Likely Soluble | These are generally good choices for dissolving acyl chlorides for reactions where the solvent is intended to be inert. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | These are common, inert solvents for reactions involving acyl chlorides. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | These are also common, relatively inert solvents for reactions with acyl chlorides, although care must be taken to use anhydrous grades as ethers can contain peroxides and water. |
Experimental Protocol for Solubility Determination of a Reactive Compound
The following is a general protocol for safely determining the solubility of a reactive compound like this compound.
Objective: To determine the approximate solubility of this compound in a given anhydrous solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Oven-dried glassware (vials with septa, syringes)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation: Work in a chemical fume hood. Purge all glassware with an inert gas.
-
Solvent Addition: Add a precise volume of the anhydrous solvent to a vial under an inert atmosphere.
-
Initial Addition of Solute: Carefully add a small, pre-weighed amount of this compound to the solvent.
-
Observation: Stir the mixture and observe for dissolution. Note any signs of reaction, such as fuming (HCl gas), color change, or temperature increase.
-
Incremental Addition: If the initial amount dissolves completely without reaction, continue to add small, pre-weighed increments of the acyl chloride.
-
Saturation Point: The point at which a small amount of the added solute no longer dissolves after a reasonable period of stirring is considered the saturation point.
-
Quantification: Calculate the solubility based on the total mass of the solute dissolved in the known volume of the solvent. Express the result in units such as g/100 mL or mol/L.
-
Documentation: Record the solvent, temperature, and observed solubility.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for assessing the solubility of a reactive compound and a typical experimental setup.
Caption: Workflow for assessing the solubility of a reactive compound.
References
An In-depth Technical Guide to the Precursors for the Synthesis of 4-Chloro-2,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key precursors and synthetic pathways for the preparation of 4-Chloro-2,5-difluorobenzoyl chloride, a crucial building block in the development of pharmaceuticals and other advanced materials. This document details the primary synthetic routes, including the chlorination of 2,5-difluorobenzoic acid and pathways originating from 1,4-dichloro-2,5-difluorobenzene. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory synthesis and process optimization.
Introduction
This compound is a halogenated aromatic acyl chloride with the molecular formula C₇H₂Cl₂F₂O.[1] Its structural features, including the reactive acyl chloride group and the substituted phenyl ring, make it a valuable intermediate in organic synthesis. The presence of chlorine and fluorine atoms significantly influences the electronic properties and biological activity of the resulting molecules, rendering it a sought-after component in the synthesis of agrochemicals, specialty polymers, and particularly, active pharmaceutical ingredients (APIs). This guide explores the common precursors and methodologies for its synthesis, providing a foundational resource for researchers and professionals in the field.
Primary Precursors and Synthetic Pathways
The synthesis of this compound primarily proceeds through the final chlorination of its corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid. The synthesis of this key intermediate can be approached from several starting materials. The two main precursors discussed in this guide are:
-
2,5-Difluorobenzoic acid: A direct precursor that undergoes chlorination to yield 4-Chloro-2,5-difluorobenzoic acid.
-
1,4-Dichloro-2,5-difluorobenzene: A more fundamental starting material that can be converted to the target benzoyl chloride through a multi-step synthesis.
The overall synthetic logic is visualized in the diagram below.
Caption: Overview of synthetic routes to this compound.
Detailed Synthesis Routes and Experimental Protocols
This section provides detailed experimental protocols for the key transformations in the synthesis of this compound.
Route 1: Starting from 2,5-Difluorobenzoic acid
This route involves the direct chlorination of 2,5-Difluorobenzoic acid to form 4-Chloro-2,5-difluorobenzoic acid, which is then converted to the final product.
Step 1: Synthesis of 4-Chloro-2,5-difluorobenzoic acid
Experimental Protocol (Hypothetical based on general methods):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 2,5-difluorobenzoic acid in a suitable solvent such as acetic acid.
-
Chlorination: Introduce a chlorinating agent (e.g., chlorine gas) in the presence of a Lewis acid catalyst (e.g., FeCl₃).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into ice water.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 4-Chloro-2,5-difluorobenzoic acid.
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap for HCl and SO₂.
-
Reagent Addition: To 4-Chloro-2,5-difluorobenzoic acid, add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (around 80°C) and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Purification: Remove the excess thionyl chloride by distillation. The crude this compound can be purified by vacuum distillation.
Route 2: Starting from 1,4-Dichloro-2,5-difluorobenzene
This pathway involves a Friedel-Crafts acylation followed by oxidation and subsequent chlorination. A similar synthesis for a related compound, 2-chloro-4,5-difluorobenzoic acid, has been reported and can be adapted.[2]
Step 1: Friedel-Crafts Acylation of 1,4-Dichloro-2,5-difluorobenzene
This step introduces an acetyl group onto the aromatic ring.
Experimental Protocol (Adapted from a similar synthesis[2]):
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (AlCl₃).
-
Reagent Addition: Add 1,4-dichloro-2,5-difluorobenzene to the flask, followed by the slow, dropwise addition of acetyl chloride at a low temperature (e.g., 0-5°C).
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Step 2: Oxidation to 4-Chloro-2,5-difluorobenzoic acid
The acetyl group is oxidized to a carboxylic acid group.
Experimental Protocol (Adapted from a similar synthesis[2]):
-
Reaction Setup: Dissolve the product from the previous step in a suitable solvent.
-
Oxidation: Add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, and heat the mixture.
-
Work-up: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with water, and dry to obtain 4-Chloro-2,5-difluorobenzoic acid.
Step 3: Synthesis of this compound
This final step is identical to Step 2 in Route 1, involving the reaction of 4-Chloro-2,5-difluorobenzoic acid with a chlorinating agent like thionyl chloride.
Quantitative Data
The following table summarizes typical reaction parameters and reported yields for analogous synthetic transformations. It is important to note that yields for the direct synthesis of this compound may vary depending on the specific conditions and scale of the reaction.
| Transformation | Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | 1,2-Difluorobenzene | Acetyl chloride | AlCl₃ | Room Temp. | - | 75 | [2] |
| Oxidation | 2-Chloro-4,5-difluoroacetophenone | NaOCl | - | - | - | 80 | [2] |
| Chlorination of Carboxylic Acid | 2,4-dichloro-5-fluorobenzoic acid | Thionyl chloride | DMF (cat.) | 100 | 2 | 96.1 | [3] |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described.
Caption: Experimental workflow for Route 1.
Caption: Experimental workflow for Route 2.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of precursor largely depending on availability and the desired scale of production. The chlorination of 4-Chloro-2,5-difluorobenzoic acid using standard reagents like thionyl chloride remains the most direct and final step. The preparation of the prerequisite carboxylic acid can be approached from either 2,5-difluorobenzoic acid or 1,4-dichloro-2,5-difluorobenzene. The protocols and data presented in this guide offer a solid foundation for the laboratory synthesis of this important chemical intermediate, empowering researchers and drug development professionals in their endeavors to create novel and impactful molecules.
References
An In-depth Technical Guide to the Potential Reaction Mechanisms of 4-Chloro-2,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzoyl chloride is a versatile trifunctional aromatic compound of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is primarily dictated by the electrophilic acyl chloride group, which is further influenced by the presence of three halogen substituents on the benzene ring. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the principal reaction mechanisms involving this compound, complete with experimental protocols and, where available, quantitative data for analogous reactions.
Core Reaction Mechanisms
The primary reaction pathways for this compound are nucleophilic acyl substitution and Friedel-Crafts acylation. These reactions allow for the facile introduction of the 4-chloro-2,5-difluorobenzoyl moiety into a wide array of molecules.
Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is the most common reaction pathway for acyl chlorides. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.
General Workflow for Nucleophilic Acyl Substitution:
Caption: General workflow for nucleophilic acyl substitution of this compound.
The reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted amides. These reactions are typically fast and exothermic. A base is often added to neutralize the hydrochloric acid byproduct.
Signaling Pathway for Amide Formation:
Caption: Signaling pathway for the formation of amides from this compound.
Experimental Protocol: Synthesis of N-Aryl-4-chloro-2,5-difluorobenzamide
-
In a round-bottom flask, dissolve the desired aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzoyl chloride | Thiourea | - | Tetrahydrofuran | 1 | 110 | 50.84 | [1] |
| 2,4-Difluorobenzoyl chloride | Piperazine (5 equiv.) | - | Chloroform | >5 | 0 to RT | 66 | [2] |
| 2,4-Difluorobenzoyl chloride | Diethylamine (2 equiv.) | - | Chloroform | overnight | 0 to RT | 86 | [2] |
| 4-Fluorobenzoic acid (as acyl chloride) | Aniline | Na2CO3 | - | 0.33 | RT | High | [3] |
This compound reacts with alcohols and phenols to form the corresponding esters. The reactivity of the hydroxyl group can influence the reaction conditions, with phenols generally being less reactive than aliphatic alcohols.
Experimental Protocol: Synthesis of Aryl-4-chloro-2,5-difluorobenzoate
-
Dissolve the desired phenol (1.0 equivalent) in a suitable solvent like dichloromethane or toluene.
-
Add a base such as pyridine or triethylamine (1.1 equivalents).
-
To this mixture, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
After completion, wash the mixture with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude ester can be purified by column chromatography or recrystallization.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-2,5-difluorobenzoic acid | 2-hydroxy acetophenones | POCl3 | - | - | - | - | [4] |
| 4-Fluorobenzoic acid | Ethanol | H2SO4 | Ethanol | 7-8 | Reflux | 80 | [3] |
Note: Specific yield data for the esterification of this compound is limited in the available literature.
Friedel-Crafts Acylation
This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 4-chloro-2,5-difluorobenzoyl group onto aromatic substrates. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Logical Relationship for Friedel-Crafts Acylation:
Caption: Logical steps in the Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a gas outlet, suspend anhydrous aluminum chloride (1.2 equivalents) in an excess of the aromatic substrate (which also acts as the solvent) or in an inert solvent like dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by distillation or recrystallization.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Chlorobenzene | Benzoyl chloride | AlCl₃ | Nitrobenzene | - | 25 | 84-97 (p-isomer) | [5] |
| Fluorobenzene | 4-Fluorobenzoyl chloride | - | - | - | - | - | [6] |
| Anisole | Propionyl chloride | AlCl₃ | Dichloromethane | - | - | - | [7] |
Note: Quantitative yields for Friedel-Crafts reactions with this compound are not specified in the provided search results. The table shows data for similar reactions.
Suzuki-Miyaura Cross-Coupling (Potential Application)
While less common for acyl chlorides, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can potentially be employed to form a C-C bond at the carbonyl carbon. This would involve the reaction of this compound with an organoboron compound. Anhydrous conditions are often crucial to prevent hydrolysis of the acyl chloride.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Acyl Chlorides
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like cesium carbonate (2.0 equivalents).
-
Add a dry, degassed solvent such as toluene.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Acyl Chloride | Boronic Acid Derivative | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoyl chloride | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | - | - | moderate to good |[6] | | Benzoyl chloride | Arylboronic acid | Imidazolium chloride palladium(II) complex | - | - | - | high |[6] |
Note: No specific examples of Suzuki-Miyaura coupling with this compound were found in the search results. The table provides general conditions for this type of reaction.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its primary modes of reaction, nucleophilic acyl substitution and Friedel-Crafts acylation, provide efficient routes for the synthesis of a diverse range of functionalized molecules. The electron-withdrawing halogen substituents enhance the reactivity of the acyl chloride, facilitating these transformations. While specific quantitative data for many of its reactions are not widely published, the general protocols provided in this guide, based on analogous compounds, offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this valuable intermediate. Further research into the catalytic cross-coupling reactions of this compound could unveil new and efficient synthetic methodologies.
References
Exploring the Biological Frontier: A Technical Guide to 4-Chloro-2,5-difluorobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzoyl chloride serves as a versatile scaffold in medicinal chemistry, offering a reactive handle for the synthesis of a diverse array of derivatives. The unique substitution pattern of a chloro and two fluoro groups on the benzoyl ring significantly influences the electronic properties and conformational flexibility of the resulting molecules, making them promising candidates for biological evaluation. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. The document outlines synthetic strategies, summarizes key biological findings, and provides detailed experimental protocols to facilitate further research and development in this area.
Synthetic Pathways and Methodologies
The primary route to a wide range of biologically active molecules involves the reaction of this compound with various nucleophiles. Its acyl chloride functionality readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of diverse chemical moieties.
A common synthetic strategy involves the reaction of this compound with amines, hydrazines, or other nitrogen-containing nucleophiles to form amide, hydrazide, or other corresponding derivatives. These intermediates can then be further cyclized to generate a variety of heterocyclic systems, which are often associated with significant biological activity.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for preparing biologically active heterocyclic derivatives from this compound.
Biological Activities of this compound Derivatives
Research into the biological activities of derivatives of this compound has primarily focused on two key areas: anticancer and antimicrobial activities. The presence of the halogenated phenyl ring is often crucial for the observed biological effects.
Anticancer Activity
While direct studies on derivatives of this compound are limited in publicly available literature, the broader class of pyrazole derivatives has shown significant promise as antitumor agents.[1] These compounds are known to exert their effects through various mechanisms, including the inhibition of kinases such as BRAF(V600E), EGFR, and Aurora-A kinase.[1]
One study on related benzofuropyrazole derivatives highlighted the potent tumor cell growth inhibitory activity of certain compounds against leukemia (K562) and lung cancer (A549) cell lines, with GI50 values in the sub-micromolar range.[2][3] For instance, a specific pyrazole derivative demonstrated significantly higher potency than the reference drug ABT-751 against K562 and A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively.[2] This compound was also identified as a tubulin polymerization inhibitor with an IC50 of 7.30 μM.[2] Another report indicated potent growth-inhibitory activity of a pyrazole derivative against human lung cancer PC-12 cells with a GI50 value of 0.601 ng/ml.[4]
Although these examples do not directly stem from this compound, they underscore the potential of pyrazole-containing molecules, a class of compounds readily accessible from this starting material, in cancer therapy.[5]
Antimicrobial Activity
Similar to the anticancer data, specific studies on the antimicrobial properties of derivatives synthesized directly from this compound are not extensively documented in the available literature. However, the oxazole class of heterocycles, which can be synthesized from this precursor, is well-known for a wide range of pharmacological activities, including antimicrobial effects.[6][7][8]
For instance, a study on related 1,3-oxazole derivatives reported antimicrobial activity against Gram-positive bacterial strains.[9] Another study on pyrazole-linked oxazole-5-one moieties showed antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans.[8] Furthermore, certain 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have demonstrated stronger activity against E. coli and S. pneumoniae compared to ampicillin.[10]
These findings suggest that the 4-Chloro-2,5-difluorobenzoyl scaffold could be a valuable component in the design of novel antimicrobial agents.
Experimental Protocols
To facilitate further research, this section provides generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound.
General Synthesis of an Amide Derivative
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., K562, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the GI50 (concentration that inhibits cell growth by 50%) values for each compound.
Diagram of MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for evaluating in vitro anticancer activity.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial dilutions of the synthesized compounds and a positive control (e.g., ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The synthetic accessibility of a wide range of heterocyclic structures from this starting material provides a rich platform for further drug discovery efforts. Future research should focus on the systematic synthesis and biological evaluation of novel derivatives, with an emphasis on establishing clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways and molecular targets through which these compounds exert their biological effects. Such investigations will be crucial for the rational design and development of potent and selective therapeutic agents based on the 4-Chloro-2,5-difluorobenzoyl scaffold.
References
- 1. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. | BioWorld [bioworld.com]
- 5. Buy this compound | 132794-08-2 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. iajps.com [iajps.com]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
comprehensive literature review on 4-Chloro-2,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,5-difluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a key intermediate in the synthesis of a variety of organic compounds. Its trifunctional nature, featuring a reactive acyl chloride group and a substituted phenyl ring with chloro and fluoro moieties, makes it a versatile building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of the resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, chemical properties, reactivity, and applications, with a focus on its role in the development of bioactive heterocyclic compounds. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are included to support researchers in its practical application.
Chemical and Physical Properties
This compound is an organofluorine compound with the molecular formula C₇H₂Cl₂F₂O.[1] It is characterized by a benzoyl chloride structure substituted with two fluorine atoms at the 2 and 5 positions and a chlorine atom at the 4 position.[1] This specific substitution pattern of halogens significantly influences its chemical reactivity and the properties of its derivatives.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132794-08-2 | [1][2] |
| Molecular Formula | C₇H₂Cl₂F₂O | [1] |
| Molecular Weight | 210.99 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 210.5°C (Predicted) | [2] |
| Purity | ≥ 98.00% | [3] |
Synthesis
The primary and most direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 4-chloro-2,5-difluorobenzoic acid.[1] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
General Experimental Protocol for Synthesis
Reaction Scheme:
Figure 1: Synthesis of this compound.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 4-chloro-2,5-difluorobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and maintained at this temperature until the evolution of HCl gas ceases, indicating the completion of the reaction.
-
After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Table 2: Reagents and Conditions for the Synthesis of Benzoyl Chlorides
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature | Yield | Reference |
| 2,3,4,5-Tetrafluorobenzoic acid | Triphosgene | DMF | 1,2-Dichloroethane | 353 K | 95% | [4] |
| 4-Chlorobenzoic acid | Thionyl chloride | - | - | Reflux | - | General Method |
Reactivity and Applications in Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily due to the high reactivity of the acyl chloride functional group.[1] It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[1]
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of various heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry due to their diverse biological activities.[1] It has been utilized in the preparation of pyrazoles, oxazoles, thiazoles, and imidazoles.[1]
3.1.1. Illustrative Synthesis of a Benzoxazole Derivative
The following experimental workflow illustrates a general approach to the synthesis of N-aryl-2-aminobenzoxazoles, where an appropriately substituted benzoyl chloride could be used in related synthetic strategies.
Figure 2: General workflow for the synthesis of N-Aryl-2-aminobenzoxazoles.
This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular rearrangement and cyclization to yield the final heterocyclic product.[5]
Role in Pharmaceutical and Agrochemical Synthesis
The incorporation of the 4-chloro-2,5-difluorobenzoyl moiety into molecules is a strategy employed in the design of new pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[1]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Corrosive: It can cause severe skin and eye burns.[1]
-
Lachrymator: It is irritating to the respiratory system.[1]
-
Reactive: It reacts with water, including moisture in the air, to release corrosive hydrochloric acid fumes.[1]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex heterocyclic molecules for potential use in the pharmaceutical and agrochemical industries. While general synthetic methods and reactivity profiles are established, there is a notable lack of publicly available, detailed experimental protocols and comprehensive spectroscopic data for this specific compound. Further research and publication in these areas would greatly benefit the scientific community by enabling more efficient and widespread utilization of this versatile building block. Researchers are encouraged to consult safety data sheets and take appropriate precautions when handling this corrosive and reactive compound.
References
Methodological & Application
Application Notes and Protocols for the Purification of Products from 4-Chloro-2,5-difluorobenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and purification techniques for reaction products derived from 4-Chloro-2,5-difluorobenzoyl chloride, a versatile building block in organic and medicinal chemistry.[1] The protocols outlined below are designed to guide researchers in achieving high purity and yield for various classes of compounds synthesized using this reactive intermediate.
Introduction
This compound is a key starting material for the synthesis of a wide range of biologically active molecules, including amides, pyrazoles, and oxadiazoles. Its reactive acyl chloride group readily undergoes nucleophilic substitution with various nucleophiles, making it a valuable component in the development of new pharmaceutical agents and functional materials.[1] The purification of the resulting products is a critical step to ensure their suitability for downstream applications. This document details established methods for the purification of common reaction products of this compound.
General Workflow for Synthesis and Purification
The overall process for synthesizing and purifying products from this compound typically follows the logical progression of reaction, work-up, and final purification. The choice of purification method is dictated by the physicochemical properties of the product.
Caption: General experimental workflow for synthesis and purification.
Purification of N-Aryl-4-chloro-2,5-difluorobenzamides
The reaction of this compound with anilines yields N-aryl-4-chloro-2,5-difluorobenzamides. These compounds often precipitate from the reaction mixture and can be purified by simple washing or recrystallization.
Experimental Protocol: Synthesis and Purification of N-Aryl-4-chloro-2,5-difluorobenzamide
This protocol is adapted from the synthesis of a structurally similar compound, 2-chloro-4-fluoro-N-phenylbenzamide.[2]
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Toluene
-
Ethanol
Procedure:
-
To a solution of aniline (10 mmol) in 50 ml of toluene, add a solution of this compound (10 mmol) in 50 ml of toluene.
-
Reflux the reaction mixture for 1 hour with stirring.
-
A white precipitate will form. Cool the mixture to room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with ethanol.
-
Dry the purified product in vacuo.
Data Presentation:
| Product Class | Purification Method | Solvent System | Yield (%) | Purity (%) |
| N-Aryl-4-chloro-2,5-difluorobenzamides | Washing/Recrystallization | Toluene (reaction), Ethanol (washing) | ~90 | >95 |
Purification of Heterocyclic Derivatives
This compound is a precursor for various heterocyclic compounds, including pyrazoles and oxadiazoles. These are often purified using column chromatography.
Experimental Protocol: Synthesis and Purification of 1,3,4-Oxadiazole Derivatives
This protocol describes a general method for the synthesis of 1,3,4-oxadiazole derivatives, which involves the initial formation of a hydrazide followed by cyclization.
Part 1: Synthesis of 4-Chloro-2,5-difluorobenzoyl hydrazide
-
React this compound with hydrazine monohydrate.
-
The resulting crude product is purified by recrystallization from ethanol. A yield of approximately 95% can be expected.[3]
Part 2: Synthesis and Purification of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide
This protocol is for a related fluorinated oxadiazole and illustrates a typical column chromatography purification.[4]
Materials:
-
Crude oxadiazole derivative
-
Silica gel (Merck 60)
-
Carbon tetrachloride (CCl4)
-
Chloroform (CHCl3)
Procedure:
-
Prepare a chromatography column with silica gel.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a solvent mixture of CCl4/CHCl3 (2:1, v/v).
-
Collect the fractions containing the desired product (monitored by TLC, Rf = 0.78 in the specified eluent).[4]
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation:
| Product Class | Purification Method | Eluent System | Yield (%) | Purity |
| 1,3,4-Oxadiazole Derivatives | Column Chromatography | CCl4/CHCl3 (2:1, v/v) | 78 | High (based on analytical data) |
Logical Relationship of Purification Choices
The selection of a suitable purification technique is a critical decision in the experimental workflow, directly impacting the purity and yield of the final product. The choice is primarily governed by the physical and chemical properties of the target molecule.
Caption: Decision tree for selecting a purification method.
References
Application Notes and Protocols: Large-Scale Synthesis of 4-Chloro-2,5-difluorobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,5-difluorobenzoyl chloride is a key building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its halogenated phenyl ring.[1] Its derivatives are important intermediates in the synthesis of pharmaceuticals, including antiviral agents, and functional materials.[1] This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent conversion into various heterocyclic derivatives.
Synthesis of this compound
The most common and industrially scalable method for the preparation of this compound is the direct halogenation of 4-Chloro-2,5-difluorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[1]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₂Cl₂F₂O | [1] |
| Molecular Weight | 210.99 g/mol | [1] |
| Melting Point | 39-41 °C | [2] |
| Boiling Point | 210.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) | [2] |
| CAS Number | 132794-08-2 | [1] |
Safety and Handling
This compound is a corrosive and lachrymatory compound.[1] It reacts with water to release hydrochloric acid fumes.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol: Large-Scale Synthesis
This protocol is a representative procedure based on general methods for the synthesis of acyl chlorides.
Materials:
-
4-Chloro-2,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Large, appropriately sized three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (for HCl and SO₂)
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-Chloro-2,5-difluorobenzoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add an excess of thionyl chloride (typically 2.0-3.0 eq) to the flask with stirring.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops) to initiate the reaction. Vigorous evolution of HCl and SO₂ gas will be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the solid starting material).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure. To ensure complete removal, anhydrous toluene can be added and co-distilled.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction at the appropriate boiling point.
Synthesis Workflow
Caption: Synthesis of this compound.
Synthesis of Heterocyclic Derivatives
This compound is a versatile reagent for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery.[1] The reactive acyl chloride moiety readily participates in cyclization reactions with appropriate nucleophiles.
General Considerations for Heterocycle Synthesis
The synthesis of different heterocyclic systems typically involves the reaction of the acyl chloride with a bifunctional nucleophile, leading to cyclization. The choice of the reaction partner determines the resulting heterocyclic core.
Representative Experimental Protocols
The following are generalized protocols for the synthesis of common heterocyclic derivatives. Optimization of reaction conditions may be required for specific substrates.
2.2.1. Synthesis of Pyrazole Derivatives
Pyrazoles can be synthesized by reacting the acyl chloride with a hydrazine derivative, followed by cyclization.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
An appropriate solvent (e.g., ethanol, acetic acid)
-
Base (e.g., sodium acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent.
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution.
-
Add a base if necessary and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
2.2.2. Synthesis of Thiazole Derivatives
Thiazoles can be prepared via the Hantzsch thiazole synthesis, involving the reaction of the acyl chloride-derived thioamide with an α-haloketone.
Materials:
-
This compound
-
A source of sulfur (e.g., Lawesson's reagent to form the thioamide)
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
A suitable solvent (e.g., ethanol, DMF)
Procedure:
-
Convert this compound to the corresponding primary amide, and then to the thioamide using a reagent like Lawesson's reagent.
-
In a separate flask, dissolve the thioamide (1.0 eq) in a suitable solvent.
-
Add the α-haloketone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and isolate the product.
-
Purify by recrystallization or column chromatography.
Logical Workflow for Derivatization
Caption: Derivatization of this compound.
Application in Drug Development: Favipiravir Synthesis
This compound derivatives can serve as precursors in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, related chlorinated and fluorinated pyrazine carboxamides are key intermediates in some synthetic routes to the antiviral drug Favipiravir. Favipiravir acts as a prodrug and is converted intracellularly to its active form, which inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, thereby preventing viral replication.
Data Summary
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₂Cl₂F₂O |
| Molecular Weight | 210.99 g/mol |
| Melting Point | 39-41 °C |
| Boiling Point | 210.5 ± 35.0 °C (Predicted) |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) |
References
Application Notes and Protocols: The Role of 4-Chloro-2,5-difluorobenzoyl Chloride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzoyl chloride is a key fluorinated building block in the development of modern agrochemicals. The incorporation of fluorine atoms into the molecular structure of pesticides can significantly enhance their biological activity, metabolic stability, and overall efficacy.[1] This reactive acyl chloride serves as a versatile intermediate for the synthesis of a variety of agrochemical classes, including novel herbicides and insecticides. Its distinct substitution pattern allows for the creation of complex molecules with finely tuned properties, making it a valuable tool for researchers in crop protection.
These application notes provide an overview of the use of this compound in the synthesis of two major classes of agrochemicals: pyrazole-based herbicides and benzoylphenylurea insecticides. Detailed experimental protocols for their synthesis and biological evaluation are presented to facilitate research and development in this area.
I. Application in the Development of Pyrazole-Based Herbicides
The 4-chloro-2,5-difluorobenzoyl moiety can be incorporated into pyrazole structures to generate novel herbicides. Pyrazole derivatives are a well-established class of herbicides that can act on various biological targets within weeds.
A. Synthesis of a Novel Pyrazole Benzophenone Herbicide Candidate
This section outlines a general protocol for the synthesis of a pyrazole benzophenone derivative, a class of compounds that has shown promising herbicidal activity.[2][3]
Experimental Protocol: Synthesis of a Pyrazole Benzophenone Derivative
-
Preparation of the Pyrazole Intermediate:
-
Acylation with this compound:
-
Dissolve the synthesized pyrazole intermediate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or toluene.
-
Add a base, for example, triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final pyrazole benzophenone derivative.[3]
-
B. Evaluation of Herbicidal Activity
The following protocols describe methods for assessing the pre- and post-emergence herbicidal activity of the synthesized compounds.
Experimental Protocol: Pre-emergence Herbicidal Assay [6][7]
-
Seed Planting: Fill plastic pots with a sterilized soil mix. Sow seeds of various weed species (e.g., barnyard grass, amaranth) and crop species (e.g., corn, soybean) at a shallow depth.
-
Compound Application: Prepare a solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Apply the solution evenly to the soil surface using a sprayer.
-
Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury compared to an untreated control.
Experimental Protocol: Post-emergence Herbicidal Assay [6][7]
-
Plant Growth: Grow various weed and crop species in pots until they reach the 2-4 leaf stage.
-
Compound Application: Apply a solution of the test compound, prepared as in the pre-emergence assay, directly onto the foliage of the plants until runoff.
-
Incubation and Assessment: Maintain the plants in a greenhouse and assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).
References
- 1. 2.11. Determination of Herbicidal Activity Released from Microspheres [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for 4-Chloro-2,5-difluorobenzoyl chloride.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-Chloro-2,5-difluorobenzoyl chloride. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Compound Information and Hazard Summary
This compound is a halogenated aromatic acyl chloride with the molecular formula C₇H₂Cl₂F₂O.[1] It serves as a versatile building block in organic synthesis, particularly for introducing the 4-chloro-2,5-difluorobenzoyl moiety into various molecular frameworks.[1] Its reactivity, primarily attributed to the acyl chloride group, also necessitates stringent safety precautions. The compound is corrosive and can cause severe skin and eye burns.[1][2] It is also classified as a lachrymator and can irritate the respiratory system.[1] A critical hazard is its reactivity with water, which leads to the release of hydrochloric acid fumes.[1]
Hazard Identification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Danger | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | 4 | GHS07 | Danger | H312: Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage. |
| Acute Toxicity, Inhalation | 4 | GHS07 | Danger | H332: Harmful if inhaled.[2] |
| Specific target organ toxicity — single exposure | 3 | GHS07 | Danger | H335: May cause respiratory irritation.[2] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₂Cl₂F₂O[1] |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Water Reactivity | Reacts with water to release hydrochloric acid fumes.[1] |
Safe Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is mandatory before handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are mandatory. Ensure gloves are regularly inspected for any signs of degradation. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2]
-
Moisture Sensitivity: This compound is moisture-sensitive. Handle in a dry environment and consider using inert gas (e.g., nitrogen, argon) for transfers.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition.
-
Food and Drink: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
Dispensing and Weighing Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials. Assemble all necessary equipment (spatula, weighing paper, receiving flask) inside the fume hood.
-
Inert Atmosphere (Recommended): For sensitive reactions, purge the container and dispensing tools with an inert gas.
-
Dispensing: Carefully open the container. Use a clean, dry spatula to transfer the required amount of the compound onto weighing paper or directly into a pre-tared, dry receiving flask.
-
Closure: Promptly and securely close the container cap to minimize exposure to air and moisture.
-
Cleanup: Clean any minor spills within the fume hood immediately using a dry absorbent material. Dispose of contaminated materials as hazardous waste.
Storage Procedures
Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.
| Storage Condition | Requirement |
| Location | Store in a cool, dry, and well-ventilated area designated for corrosive materials.[2][3] |
| Container | Keep the container tightly closed to prevent moisture ingress.[2][3] |
| Incompatible Materials | Store away from strong bases, alcohols, and metals.[3] Do not store with water or aqueous solutions. |
| Security | Store in a locked cabinet or area with restricted access.[2][3] |
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.
-
Containment: For small spills, use a dry, inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Diagrams
Caption: A flowchart illustrating the essential steps for the safe handling of this compound.
Caption: A diagram showing the key chemical incompatibilities of this compound.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Chloro-2,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 4-Chloro-2,5-difluorobenzoyl chloride as a key building block. This versatile reagent is instrumental in the preparation of a range of heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery.
I. Synthesis of Pyrazole Derivatives
This compound is a valuable precursor for the synthesis of N-aryl pyrazole derivatives, which have shown potent biological activities. A common synthetic strategy involves the initial formation of a hydrazone by reacting a substituted hydrazine with an appropriate carbonyl compound, followed by acylation with this compound and subsequent cyclization.
Alternatively, the reaction of this compound with hydrazine hydrate can form a key hydrazide intermediate, which can then undergo condensation and cyclization to yield the desired pyrazole core.
Certain pyrazole derivatives synthesized from this compound have been identified as potent insecticidal agents.[1] These compounds act as modulators of insect ryanodine receptors (RyRs), which are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum.[2][3][4] By binding to the RyR, these pyrazole derivatives induce an uncontrolled release of intracellular calcium stores, leading to muscle dysfunction, paralysis, and ultimately the death of the insect.[4][5] This targeted mode of action provides a pathway for the development of selective insecticides.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying side products in 4-Chloro-2,5-difluorobenzoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-difluorobenzoyl chloride. The following sections address common issues related to side product formation in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
The most frequently encountered side product is 4-Chloro-2,5-difluorobenzoic acid, which results from the hydrolysis of the acyl chloride.[1] Other potential side products include the corresponding anhydride, which can form from the reaction of the acyl chloride with the carboxylic acid hydrolysis product, and various byproducts from reactions with solvents or bases, especially under forcing conditions. In Friedel-Crafts acylations, while less common than in alkylations, polysubstituted products can also be a concern.
Q2: How can I minimize the formation of 4-Chloro-2,5-difluorobenzoic acid during my reaction?
To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions throughout your experiment. This includes using anhydrous solvents, drying all glassware thoroughly before use, and handling all reagents under an inert atmosphere (e.g., nitrogen or argon). For particularly sensitive reactions, employing Schlenk line techniques or working in a glove box is recommended.[2]
Q3: My amide coupling reaction with this compound is sluggish or failing. What could be the cause?
Low reactivity in amide bond formation can be due to several factors. The amine nucleophile may be deactivated due to its electronic properties (electron-withdrawing groups) or steric hindrance. Also, if a tertiary amine base (like triethylamine or pyridine) is used to scavenge the HCl byproduct, it can sometimes react with the acyl chloride to form an unreactive intermediate. Ensure your amine is of high purity and consider using a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[2]
Q4: What are the potential impurities in the starting material, this compound, that I should be aware of?
Commercially available this compound is generally of high purity. However, potential impurities could arise from its synthesis. A common route to acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[3] Residual starting material (4-Chloro-2,5-difluorobenzoic acid) or byproducts from the chlorination reaction could be present in trace amounts. It is good practice to verify the purity of the starting material by techniques such as NMR or GC-MS before use.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Impurity with a Mass Corresponding to the Hydrolysis Product
Symptoms:
-
A significant peak corresponding to the mass of 4-Chloro-2,5-difluorobenzoic acid is observed in the mass spectrum of the crude reaction mixture.
-
The yield of the desired product is lower than expected.
-
The pH of the reaction mixture may become acidic.[2]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of water in the reaction solvent. | Use a freshly opened bottle of anhydrous solvent or distill the solvent over an appropriate drying agent. |
| Water adsorbed on the surface of the glassware. | Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and cool under a stream of inert gas before use. |
| Atmospheric moisture entering the reaction. | Perform the reaction under a positive pressure of an inert gas such as nitrogen or argon. |
| Impure starting materials containing water. | Ensure all starting materials, including the amine and any additives, are anhydrous. |
Issue 2: Formation of a High Molecular Weight Byproduct in an Amide Coupling Reaction
Symptoms:
-
A byproduct with a mass corresponding to the anhydride of 4-Chloro-2,5-difluorobenzoic acid is detected.
-
The reaction appears to stall, with unreacted amine still present.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| In-situ formation of 4-Chloro-2,5-difluorobenzoic acid via hydrolysis, which then reacts with the starting acyl chloride. | Adhere strictly to anhydrous conditions as described in Issue 1. |
| Reaction of the acyl chloride with a carboxylate salt. | Ensure that the starting amine is not a carboxylate salt. If the amine is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base is required. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Monitoring Hydrolysis
This protocol is a general guideline for separating this compound from its primary hydrolysis product, 4-Chloro-2,5-difluorobenzoic acid. Optimization may be required for specific analytical equipment and sample matrices. This method is adapted from a procedure for a similar compound, 2,5-Difluorobenzoic acid.[4]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). A gradient from 30% to 90% acetonitrile over 15 minutes is a good starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution | The more polar 4-Chloro-2,5-difluorobenzoic acid will elute earlier than the less polar this compound. |
Note: Direct analysis of the highly reactive acyl chloride by HPLC can be challenging. Quenching a small aliquot of the reaction mixture with methanol to form the stable methyl ester and analyzing the ester and the carboxylic acid can be a more robust method.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Primary Side Product Formation Pathways
Caption: Common reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Amide Coupling Reactions
Caption: A logical workflow for troubleshooting amide coupling reactions.
References
strategies to improve the yield of 4-Chloro-2,5-difluorobenzoyl chloride reactions
Welcome to the technical support center for optimizing reactions involving 4-Chloro-2,5-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block in organic synthesis, primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its reactive acyl chloride group allows for its use in nucleophilic acyl substitution and Friedel-Crafts acylation reactions.[1] The presence of chlorine and fluorine atoms can impart unique properties to the final molecules, such as altered biological activity and metabolic stability.
Q2: What are the main safety precautions to consider when handling this reagent?
A2: this compound is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is classified as a lachrymator and can cause severe skin and eye burns.[1] Upon contact with water or moisture, it hydrolyzes to form corrosive hydrochloric acid fumes.[1]
Q3: How should this compound be properly stored?
A3: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize hydrolysis.
Q4: What is the most common side product in reactions with this acyl chloride, and how can it be minimized?
A4: The most common side product is 4-Chloro-2,5-difluorobenzoic acid, which forms due to the hydrolysis of the acyl chloride upon exposure to moisture. To minimize its formation, it is imperative to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and solutions?
A: Low yields in Friedel-Crafts acylation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Any water in your solvents, glassware, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored Lewis acid. Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial.
-
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution, hindering the reaction.
-
Solution: If your substrate is highly deactivated, consider using a more forcing reaction condition (e.g., higher temperature, stronger Lewis acid), though this may increase the risk of side reactions. Alternatively, a different synthetic route might be necessary.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, rendering the catalyst inactive.[2] Therefore, stoichiometric amounts of the catalyst are often required.
-
Solution: Use at least one equivalent of the Lewis acid catalyst relative to the acyl chloride. In some cases, a slight excess (e.g., 1.1 to 1.2 equivalents) may be beneficial.
-
-
Suboptimal Reaction Temperature: The ideal temperature is substrate-dependent. While some reactions proceed at room temperature, others may require heating.
-
Solution: Start the reaction at a lower temperature (e.g., 0 °C) to control any initial exotherm, and then gradually warm to room temperature or heat as needed while monitoring the reaction progress by TLC or GC.
-
Issue 2: Formation of Multiple Products in Amidation Reactions
Q: I am observing the formation of multiple products in my amidation reaction with an amine. How can I improve the selectivity?
A: The formation of multiple products in amidation reactions can often be controlled by optimizing the reaction conditions.
-
Diacylation of the Amine: Primary amines can sometimes undergo diacylation, especially if the amine is used in excess or if the reaction temperature is too high.
-
Solution: Use a 1:1 molar ratio of the amine to this compound. The slow, dropwise addition of the acyl chloride to the amine solution at a low temperature (e.g., 0 °C) can also help to minimize this side reaction.
-
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the amine in reacting with the acyl chloride.
-
Solution: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Presence of Impurities: Impurities in the starting materials can lead to unexpected side reactions.
-
Solution: Ensure the purity of your amine and this compound. Purification of starting materials before the reaction may be necessary.
-
Data Presentation
The following tables provide quantitative data on how different reaction parameters can influence the yield of Friedel-Crafts acylation reactions. While specific data for this compound is limited in the literature, the following data for the acylation of anisole with benzoyl chloride and acetyl chloride can provide valuable insights into optimizing your reaction.
Table 1: Effect of Lewis Acid Catalyst on the Benzoylation of Anisole
| Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) | ortho/para Ratio |
| Cu(OTf)₂ | [bmim][BF₄] | 1 | 100 | 4/96 |
| Zn(OTf)₂ | [bmim][BF₄] | 20 | 100 | 7/93 |
| Sn(OTf)₂ | [bmim][BF₄] | 20 | 100 | 9/91 |
| Sc(OTf)₃ | [bmim][BF₄] | 20 | 100 | 10/90 |
Data adapted from a study on the benzoylation of anisole with benzoyl chloride. [bmim][BF₄] = 1-butyl-3-methylimidazolium tetrafluoroborate.
Table 2: Influence of Catalyst Loading on the Benzoylation of Anisole with Cu(OTf)₂
| Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 10 | 1 | 100 |
| 5 | 1 | 100 |
| 1 | 20 | 84 |
Data adapted from a study on the benzoylation of anisole with benzoyl chloride in [bmim][BF₄].
Table 3: Comparison of Solid Acid Catalysts for the Acylation of Anisole with Acetyl Chloride
| Catalyst | Temperature (°C) | Time (h) | Yield of 4-methoxyacetophenone (%) |
| ZrPW | 130 | 5 | 88 |
| TiPW | 130 | 5 | 82 |
| SnPW | 130 | 5 | 70 |
| 12-TPA/ZrO₂ | 130 | 5 | 90 |
| 12-TPA/TiO₂ | 130 | 5 | 85 |
| 12-TPA/SnO₂ | 130 | 5 | 78 |
Data from a study on solvent-free acylation.[3] M(IV)PWs = M(IV) Phosphotungstates; 12-TPA = 12-Tungstophosphoric acid.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Substrate
This protocol describes a general method for the acylation of an electron-rich aromatic compound (e.g., anisole) with this compound using aluminum chloride as the catalyst.
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred suspension.
-
After stirring for 15 minutes, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Amidation of a Primary Amine
This protocol outlines a general method for the synthesis of an N-aryl amide from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow for a typical Friedel-Crafts acylation and a troubleshooting guide for low product yield.
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.
References
troubleshooting incomplete conversion of 4-Chloro-2,5-difluorobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-difluorobenzoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the highly electrophilic carbonyl carbon of the acyl chloride group (-COCl). This site is susceptible to nucleophilic attack, leading to acyl substitution reactions. The aromatic ring can also undergo electrophilic substitution, though it is deactivated by the electron-withdrawing halogen substituents.[1]
Q2: What are the most common side reactions observed with this compound?
A2: The most prevalent side reaction is hydrolysis of the acyl chloride to the corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid.[1] This occurs in the presence of water and can significantly reduce the yield of the desired product. In Friedel-Crafts reactions, polysubstitution is generally not a major concern as the acylated product is deactivated towards further acylation.
Q3: How should I properly store and handle this compound?
A3: this compound is sensitive to moisture and is corrosive.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides for Incomplete Conversion
Issue 1: Low or No Yield in Friedel-Crafts Acylation
Symptoms:
-
Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows a large amount of unreacted starting material (the aromatic substrate).
-
The desired acylated product is present in very low concentrations or is absent.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Lewis Acid Catalyst | The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is hygroscopic and can be deactivated by moisture. Use a fresh, unopened container of the catalyst or a freshly sublimed/purified one. Ensure all glassware is rigorously dried before use. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the Lewis acid often forms a complex with the ketone product, meaning a stoichiometric amount of the catalyst is required.[2] For every mole of this compound, use at least one mole of the Lewis acid catalyst. An excess (e.g., 1.1-1.5 equivalents) may improve yields. |
| Presence of Moisture | Trace amounts of water in the solvent or on the glassware will react with and consume the acyl chloride and the Lewis acid catalyst. Use anhydrous solvents and flame-dry all glassware under an inert atmosphere before starting the reaction. |
| Low Reaction Temperature | While initial cooling is often necessary to control the exothermic reaction, the reaction may require heating to proceed to completion. After the initial addition of reagents at a lower temperature (e.g., 0 °C), allow the reaction to warm to room temperature and then heat to reflux if necessary, monitoring the progress by TLC. |
Issue 2: Incomplete Conversion in Nucleophilic Acyl Substitution (e.g., Amide or Ester Formation)
Symptoms:
-
TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the presence of both starting materials (acyl chloride and nucleophile) and the desired product.
-
A significant amount of the hydrolyzed byproduct, 4-Chloro-2,5-difluorobenzoic acid, is observed.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Weak Nucleophile | The nucleophile (amine or alcohol) may not be sufficiently reactive to attack the acyl chloride, especially if it is sterically hindered or electronically deactivated. Consider using a stronger nucleophile or adding a catalyst such as 4-Dimethylaminopyridine (DMAP) for esterifications. |
| Protonation of the Nucleophile | The reaction generates HCl as a byproduct, which can protonate the nucleophile (especially amines), rendering it unreactive. Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl. Use at least a stoichiometric equivalent of the base relative to the acyl chloride. |
| Hydrolysis of the Acyl Chloride | The presence of water leads to the formation of the unreactive carboxylic acid. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere. |
| Low Reaction Temperature | Some nucleophilic substitution reactions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture and monitoring its progress. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol provides a general method for the acylation of an aromatic substrate (e.g., anisole) with this compound.
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of an amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables provide representative quantitative data for reactions analogous to those involving this compound. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Data for Friedel-Crafts Acylation of Anisole with Benzoyl Chloride Derivatives
| Acyl Chloride | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Benzoyl Chloride | AlCl₃ (1.1) | CS₂ | 25 | 1 | ~90 | >98 |
| 4-Fluorobenzoyl Chloride | AlCl₃ (1.5) | 1,4-Dichlorobenzene | 170 | 3.5 | 80-97 | >99.5 |
| Benzoyl Chloride | Cu(OTf)₂ (0.1) | [bmim][BF₄] | 80 | 1 | >99 | 96 (para) |
Data is representative of similar Friedel-Crafts acylation reactions and serves as a general guideline.
Table 2: Representative Data for Amide Synthesis from Acyl Chlorides
| Acyl Chloride | Amine | Base (eq) | Solvent | Time (h) | Yield (%) |
| Benzoyl Chloride | Benzylamine | Et₃N (1.2) | DCM | 2 | >95 |
| 4-Methoxybenzoyl chloride | Aniline | Pyridine (1.2) | DCM | 3 | ~90 |
| Acetyl Chloride | Diethylamine | Et₃N (1.2) | THF | 1 | >98 |
Data is representative of typical amide synthesis reactions and should be used as a reference.
Visualizations
Reaction Mechanisms and Troubleshooting Workflow
The following diagrams illustrate the key reaction mechanisms and a logical workflow for troubleshooting incomplete conversions.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Caption: Troubleshooting Workflow for Incomplete Conversion.
References
optimization of temperature and catalyst for 4-Chloro-2,5-difluorobenzoyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-chloro-2,5-difluorobenzoyl chloride. The information is tailored for researchers, scientists, and professionals in drug development to help optimize experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and generally efficient method is the direct chlorination of 4-chloro-2,5-difluorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] This reaction is often catalyzed to enhance the reaction rate.
Q2: What is the role of a catalyst in this synthesis?
A2: Catalysts are employed to accelerate the conversion of the carboxylic acid to the acid chloride. N,N-dimethylformamide (DMF) is a commonly used catalyst that reacts with the chlorinating agent (e.g., thionyl chloride) to form a Vilsmeier reagent, which is a more potent acylating agent.[2][3][4] Lewis acids like ferric chloride (FeCl₃) can also be used to activate the chlorinating agent.[5]
Q3: What are the typical reaction temperatures and times?
A3: Reaction temperatures can vary depending on the specific reagents and catalyst used. For syntheses involving thionyl chloride and a DMF catalyst, temperatures typically range from 70°C to 95°C, with reaction times of a few hours.[6] For Lewis acid-catalyzed reactions, temperatures can range from 50°C to 130°C.[5][7] Monitoring the reaction progress by techniques like TLC or GC is crucial to determine the optimal reaction time.
Q4: What are the potential side reactions and byproducts?
A4: A common byproduct is the corresponding anhydride, which can form if the acyl chloride reacts with unreacted carboxylic acid. The use of excess chlorinating agent helps to minimize this. Other impurities may arise from incomplete reaction or from side reactions involving the solvent or impurities in the starting materials.
Q5: How can I purify the final product?
A5: this compound is typically a liquid and can be purified by distillation under reduced pressure.[6] This method is effective in removing less volatile impurities and any excess chlorinating agent.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive chlorinating agent (e.g., old thionyl chloride).2. Insufficient reaction temperature or time.3. Catalyst is absent or inactive.4. Presence of water in the reaction mixture. | 1. Use freshly distilled or a new bottle of the chlorinating agent.2. Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Extend the reaction time.3. Add a catalytic amount of DMF (a few drops) or a Lewis acid like FeCl₃.4. Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a solid precipitate in the reaction mixture | 1. The starting carboxylic acid is not fully dissolved.2. Formation of the anhydride byproduct, which may be a solid. | 1. Ensure the starting material is fully dissolved in the solvent or excess chlorinating agent before proceeding.2. Use a slight excess of the chlorinating agent to ensure complete conversion of the carboxylic acid. |
| Product is dark or discolored | 1. Reaction temperature is too high, leading to decomposition.2. Impurities in the starting materials or solvent. | 1. Lower the reaction temperature and monitor for color change.2. Use high-purity starting materials and solvents. |
| Difficulty in isolating the product | 1. Inefficient removal of excess chlorinating agent.2. Co-distillation with solvent or byproducts. | 1. After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure before proceeding to vacuum distillation of the product.2. Ensure a good separation of fractions during vacuum distillation based on boiling points. |
III. Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst
This protocol is a general guideline based on procedures for structurally similar compounds and should be optimized for your specific laboratory conditions.
Materials:
-
4-Chloro-2,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 4-chloro-2,5-difluorobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). Alternatively, the reaction can be performed in an inert solvent like anhydrous toluene with a smaller excess of thionyl chloride.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of carboxylic acid).
-
Heat the reaction mixture to 70-80°C with stirring.
-
Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂) and by a suitable analytical method (e.g., TLC by quenching a small aliquot with methanol to form the methyl ester).
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions from patents for the synthesis of similar halogenated benzoyl chlorides, which can serve as a starting point for optimization.
| Product | Starting Material | Chlorinating Agent/Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 2,4-dichloro-5-fluorobenzoyl chloride | Compound V* | Thionyl chloride | - | 69-71 | 90 (two steps) | [6] |
| 4-fluorobenzoyl chloride | 4-fluorotrichlorotoluene | Water | FeCl₃:ZnCl₂ (1:1) | 130 | 99.3 | [5] |
| Chloro-benzoyl chlorides | 4-chloro-trichloromethylbenzene | Water | FeCl₃ | 50-60 | 93 | [7] |
Note: "Compound V" is an intermediate in the patented synthesis.
IV. Visualizations
Reaction Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Catalytic Mechanism with DMF
Caption: The catalytic cycle showing the formation of the Vilsmeier reagent and its role in the synthesis.
References
- 1. Buy this compound | 132794-08-2 [smolecule.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4- bis- - Google Patents [patents.google.com]
- 7. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
methods for removing impurities from crude 4-Chloro-2,5-difluorobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-2,5-difluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically the starting material, 4-Chloro-2,5-difluorobenzoic acid, and residual chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Hydrolysis of the product can also lead to the formation of 4-Chloro-2,5-difluorobenzoic acid and hydrogen chloride (HCl).[3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are fractional distillation under reduced pressure and recrystallization. For thermally stable acid chlorides, fractional distillation is highly effective. Recrystallization from a suitable solvent is an alternative, particularly for solid acid chlorides.
Q3: How can I remove the unreacted starting material, 4-Chloro-2,5-difluorobenzoic acid?
A3: Unreacted 4-Chloro-2,5-difluorobenzoic acid can be removed by fractional distillation, as it has a significantly higher boiling point than the corresponding acid chloride. Alternatively, an extractive workup with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be carefully performed to convert the acidic impurity into its water-soluble salt. However, this method carries the risk of hydrolyzing the product and must be executed with anhydrous solvents and under inert atmosphere.
Q4: How can I remove residual thionyl chloride or oxalyl chloride?
A4: Residual chlorinating agents, being volatile, are typically removed by distillation. Applying a vacuum after the reaction is complete can also help in their removal.[1][2]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying characteristic peaks of the product and any significant impurities.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield after purification by distillation | 1. Product decomposition at high temperatures.2. Inefficient fractional distillation setup.3. Product loss during transfer. | 1. Use a lower distillation pressure (vacuum) to reduce the boiling point.2. Ensure the distillation column is well-insulated and has sufficient theoretical plates.3. Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |
| Product solidifies in the condenser during distillation | The condenser temperature is too low. | Use a condenser with a slightly warmer fluid or wrap the condenser to maintain a temperature above the product's melting point. |
| Product is cloudy or discolored after purification | 1. Presence of non-volatile impurities.2. Thermal decomposition. | 1. Consider a pre-purification step like filtration through a pad of celite or a short-path distillation.2. Ensure the distillation temperature is as low as possible by using a high vacuum. |
| Recrystallization yields an oil instead of crystals | 1. The solvent is too good a solvent for the compound.2. The solution is supersaturated.3. Presence of impurities inhibiting crystallization. | 1. Choose a solvent in which the compound is sparingly soluble at room temperature but soluble when hot.2. Try scratching the inside of the flask with a glass rod or adding a seed crystal.3. A preliminary purification by another method (e.g., distillation) may be necessary. |
| Product hydrolyzes during extractive workup | Presence of water in the organic solvent or exposure to atmospheric moisture. | Use anhydrous solvents and perform the extraction under a dry, inert atmosphere. Work quickly and minimize the contact time with the aqueous phase. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is based on a method for a structurally similar compound, 4-bromo-2,5-difluorobenzoyl chloride.[1]
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude this compound.
-
Connect the apparatus to a vacuum pump and an inert gas line.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating and stirring the crude product.
-
Collect and discard the initial fraction, which may contain residual solvents or chlorinating agents.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile impurities.
-
Allow the apparatus to cool to room temperature under an inert atmosphere before dismantling.
Expected Purity: >98% (as assessed by GC-MS)
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Anhydrous recrystallization solvent (e.g., hexanes, heptane, or a mixture of non-polar solvents)
-
Erlenmeyer flask with a stopper or septum
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a dry Erlenmeyer flask under an inert atmosphere, add the crude this compound.
-
Add a minimal amount of the chosen anhydrous solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Slowly cool the solution to room temperature to allow for crystal formation.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified crystals under vacuum.
Expected Purity: >99% (as assessed by NMR or GC-MS)
Process Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for impurity identification and removal.
References
preventing hydrolysis of 4-Chloro-2,5-difluorobenzoyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 4-Chloro-2,5-difluorobenzoyl chloride during chemical reactions.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Hydrolysis of this compound to its corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid, is a primary concern during its use in acylation and other nucleophilic substitution reactions. This unwanted side reaction can significantly reduce the yield of the desired product. The following guide addresses common issues and provides solutions to minimize hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of the acyl chloride: The most common reason for low yield is the decomposition of this compound due to the presence of water. Acyl chlorides are highly reactive with water.[1][2][3] | Ensure strictly anhydrous conditions: Dry all glassware in an oven at a temperature above 100°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents, either commercially available or freshly distilled from an appropriate drying agent. Handle all reagents and solvents under an inert atmosphere using a Schlenk line or a glove box.[4] |
| Inactive Reagents: The nucleophile (e.g., amine, alcohol) may be of poor quality or contain water. | Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure. Ensure the nucleophile is pure and thoroughly dried before use. | |
| Formation of Crystalline Precipitate (Carboxylic Acid) | Exposure to atmospheric moisture: Opening the reagent bottle in a humid environment can lead to rapid hydrolysis on the surface of the liquid. | Handle the reagent in a fume hood with low humidity or, ideally, in a glove box.[5] When not in use, store the container tightly sealed with parafilm and in a desiccator. |
| Contaminated Solvents or Reagents: The presence of residual water in solvents or other reagents will lead to the formation of 4-chloro-2,5-difluorobenzoic acid. | Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Ensure all other reagents are anhydrous. | |
| Exothermic Reaction and Side Product Formation | Rapid addition of the acyl chloride: A fast addition rate, especially in highly exothermic reactions, can lead to localized heating and promote side reactions. | Add the this compound solution dropwise to the reaction mixture, especially when the reaction is cooled (e.g., at 0°C).[4] This allows for better temperature control and minimizes the formation of byproducts. |
| Incomplete Reaction | Suboptimal Reaction Temperature: Some reactions may be too sluggish at room temperature. | A moderate increase in temperature may be necessary to drive the reaction to completion. However, monitor the reaction closely by TLC or other analytical methods to avoid decomposition. |
| Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction. Protic solvents will react with the acyl chloride. | Use a non-nucleophilic, sterically hindered base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the acyl chloride.[4] Employ aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to prevent hydrolysis of this compound?
A1: this compound is a reactive acyl chloride.[1] When it reacts with water (hydrolysis), it decomposes into 4-chloro-2,5-difluorobenzoic acid and hydrochloric acid (HCl).[1] This not only consumes the starting material, leading to lower yields of your desired product, but the resulting carboxylic acid can also complicate the purification process.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container to prevent moisture ingress.[6] It is advisable to store it in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[6] For long-term storage, a desiccator or a glove box with a dry atmosphere is recommended.[5]
Q3: What is the role of pyridine or triethylamine in reactions with this compound?
A3: Pyridine and triethylamine are commonly used as non-nucleophilic bases in acylation reactions.[7][8][9][10][11] Their primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[8][10] This prevents the HCl from protonating the nucleophile (e.g., an amine), which would render it unreactive. Pyridine can also act as a nucleophilic catalyst, activating the acyl chloride for reaction.[7][9][11]
Q4: Can I use a protic solvent like ethanol for my reaction?
A4: No, you should not use protic solvents like alcohols unless the alcohol is the intended reactant to form an ester. Acyl chlorides react violently with alcohols in a process called alcoholysis to form esters.[3] This would consume your starting material in an unwanted side reaction. Always use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q5: How can I monitor the progress of my reaction to ensure the acyl chloride is not hydrolyzing?
A5: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. You can spot the reaction mixture alongside the starting materials (this compound and your nucleophile) and the expected product. The hydrolysis product, 4-chloro-2,5-difluorobenzoic acid, is more polar than the acyl chloride and will have a lower Rf value on the TLC plate. An increasing spot for the carboxylic acid indicates that hydrolysis is occurring.
Data Presentation
The choice of solvent and base is critical in preventing the hydrolysis of this compound. The following table summarizes the properties of commonly used anhydrous solvents and bases.
| Reagent | Type | Boiling Point (°C) | Dielectric Constant (20°C) | Key Considerations for Use |
| Dichloromethane (DCM) | Aprotic Solvent | 39.6 | 9.1 | Good solvent for many organic compounds, relatively inert. Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | Aprotic Solvent | 66 | 7.6 | Can form peroxides; use freshly distilled or stabilized anhydrous grade. |
| Acetonitrile (ACN) | Aprotic Solvent | 81.6 | 37.5 | A more polar aprotic solvent. Must be rigorously dried. |
| Toluene | Aprotic Solvent | 110.6 | 2.4 | Good for higher temperature reactions. Ensure it is anhydrous. |
| Triethylamine (TEA) | Non-nucleophilic Base | 89.5 | 2.4 | Common and effective HCl scavenger. Should be distilled from a drying agent before use. |
| Pyridine | Non-nucleophilic Base / Catalyst | 115 | 12.4 | Acts as both an HCl scavenger and a nucleophilic catalyst.[7][9][11] Must be stored over KOH to remain dry. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's base) | Sterically Hindered Non-nucleophilic Base | 126.5 | 3.1 | Its steric bulk prevents it from participating in nucleophilic attack on the acyl chloride. |
Experimental Protocols
The following are detailed methodologies for common reactions involving this compound, with a focus on preventing hydrolysis.
Protocol 1: Synthesis of an Amide using this compound
This protocol describes the acylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus under an inert atmosphere of nitrogen or argon. All glassware must be oven-dried and cooled under the inert atmosphere.
-
In the round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0°C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any hydrolyzed acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of an Ester using this compound
This protocol describes the esterification of an alcohol.
Materials:
-
This compound
-
Alcohol
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the oven-dried glassware under an inert atmosphere.
-
To the round-bottom flask, add the alcohol (1.0 equivalent) and anhydrous pyridine (as both solvent and base/catalyst) or dissolve the alcohol and pyridine (1.5 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (1.2 equivalents) to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Workflow for preventing hydrolysis during reactions.
Caption: Logical relationship of hydrolysis and its prevention.
References
- 1. Buy this compound | 132794-08-2 [smolecule.com]
- 2. tainstruments.com [tainstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 4-Chloro-2,5-difluorobenzoyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving 4-Chloro-2,5-difluorobenzoyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive acyl chloride. The primary hazards include:
-
Exothermic Reactions: It can react vigorously with nucleophiles such as water, alcohols, and amines, releasing significant heat.[1] This can lead to a rapid temperature increase and potentially a thermal runaway if not properly controlled.
-
Corrosivity: As an acyl chloride, it is corrosive and can cause severe skin and eye burns.[1]
-
Toxicity: Upon reaction with water or moisture, it releases hydrochloric acid (HCl) fumes, which are toxic and can irritate the respiratory system.[1]
Q2: What factors can influence the exothermicity of a reaction with this compound?
A2: Several factors can affect the heat generated during a reaction:
-
Nucleophilicity of the Reagent: More nucleophilic reagents will react more rapidly and generate heat more quickly.
-
Concentration of Reactants: Higher concentrations can lead to a faster reaction rate and a more significant exotherm.
-
Rate of Addition: Adding the acyl chloride too quickly can cause heat to accumulate faster than it can be dissipated.
-
Reaction Temperature: Higher initial temperatures can accelerate the reaction rate, increasing the rate of heat generation.
-
Solvent Choice: The solvent's heat capacity and boiling point can influence how well the reaction temperature is controlled.
-
Mixing Efficiency: Poor mixing can lead to localized hot spots and an uncontrolled reaction.
Q3: How can I qualitatively assess the potential exotherm of my planned reaction?
A3: Before running a reaction on a large scale, it is prudent to perform a small-scale test reaction. During this test, you can monitor the temperature change upon the addition of a small amount of this compound. A rapid and significant temperature rise indicates a highly exothermic reaction that will require careful control measures during scale-up.
Troubleshooting Guide: Managing Unexpected Exotherms
If you observe a sudden, uncontrolled rise in temperature during your experiment, follow these emergency procedures.
| Symptom | Possible Cause | Immediate Action |
| Rapid, unexpected temperature increase | - Loss of cooling- Addition rate too high- Incorrect reagent concentration | 1. Stop all reagent addition immediately. 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest temperature.3. If the temperature continues to rise, proceed to the "Emergency Quenching" protocol. |
| Localized boiling or fuming | - Poor mixing leading to hot spots | 1. Stop all reagent addition. 2. Increase agitation rate if safe to do so. 3. Maximize cooling. |
| Sudden increase in reactor pressure | - Gas evolution (e.g., HCl)- Boiling of the solvent | 1. Follow all steps for a rapid temperature increase. 2. Vent the reactor to a safe location (e.g., a scrubber) if the pressure approaches the vessel's limit and you are trained to do so. |
Data Presentation
| Reactant Type | Expected Exothermicity | Recommended Control Measures |
| Water/Moisture | High | - Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | - Slow, controlled addition of the acyl chloride.- Maintain a low reaction temperature with an ice bath or cryocooler. |
| Primary/Secondary Amines | High | - Slow, dropwise addition of the acyl chloride.- Use a suitable solvent to dilute the reactants.- Maintain a low reaction temperature (e.g., 0 °C or below). |
| Aromatic Substrates (Friedel-Crafts) | Variable (depends on substrate and catalyst) | - Add the Lewis acid at a low temperature before introducing the acyl chloride.[3]- Control the addition rate of the limiting reagent. |
Experimental Protocols
General Protocol for a Controlled Acylation Reaction
This protocol provides a general framework for performing an acylation reaction with this compound while managing the exotherm.
-
Apparatus Setup:
-
Set up the reaction in a well-ventilated fume hood.
-
Use oven-dried glassware to ensure anhydrous conditions.[4]
-
Assemble the reaction flask with a magnetic stirrer, a dropping funnel for the addition of the acyl chloride, a thermometer to monitor the internal reaction temperature, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Place the reaction flask in a cooling bath (e.g., ice-water or dry ice-acetone).
-
-
Reagent Preparation:
-
Dissolve the nucleophilic substrate and any non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate anhydrous solvent in the reaction flask.[2]
-
Cool the solution to the desired initial temperature (e.g., 0 °C).
-
Prepare a solution of this compound in a separate flask with the same anhydrous solvent and transfer it to the dropping funnel.
-
-
Controlled Addition:
-
Begin stirring the cooled substrate solution.
-
Add the this compound solution dropwise from the dropping funnel.
-
Monitor the internal reaction temperature closely. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.
-
Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), proceed with a safe quenching procedure.
-
Protocol for Emergency Quenching of Unreacted this compound
This protocol should be used to safely neutralize unreacted acyl chloride in case of an emergency or at the end of a reaction. The key is the slow, controlled addition of the reaction mixture to the quenching solution.[5]
-
Preparation of Quenching Solution:
-
Prepare a quenching solution in a separate, larger flask. Suitable quenching agents include:
-
The volume of the quenching solution should be at least 5-10 times the volume of the acyl chloride to be quenched.[5]
-
Cool the quenching solution in an ice bath.
-
-
Slow Addition:
-
While vigorously stirring the cooled quenching solution, slowly add the reaction mixture containing the unreacted this compound dropwise.
-
Caution: The quenching reaction is exothermic and may release gas (e.g., CO₂ with bicarbonate).[5] Slow addition is crucial to control the rate of reaction and gas evolution.
-
-
Completion and Work-up:
-
After the addition is complete, allow the mixture to slowly warm to room temperature while stirring to ensure all the acyl chloride has been quenched.
-
Proceed with the appropriate work-up procedure to isolate the desired product.
-
Mandatory Visualization
Caption: Workflow for managing exothermic acylation reactions.
References
Technical Support Center: TLC Visualization for 4-Chloro-2,5-difluorobenzoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-difluorobenzoyl chloride and related reactions. The focus is on the effective use of Thin-Layer Chromatography (TLC) for reaction monitoring and visualization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample difficult to visualize on a standard silica TLC plate?
A1: this compound is a highly reactive acyl chloride.[1] Its high reactivity can lead to several challenges during TLC analysis on standard silica plates, which are known to have surface acidity and adsorbed water.[2][3] The primary issue is the rapid hydrolysis of the acyl chloride back to its corresponding carboxylic acid (4-Chloro-2,5-difluorobenzoic acid) upon contact with moisture on the silica plate.[4] This can result in streaking or the appearance of a single spot corresponding to the carboxylic acid, making it seem as though the reaction has not proceeded.[2]
Q2: What are the most reliable methods for visualizing this compound and its reaction products on TLC?
A2: Due to the aromatic nature of this compound and its derivatives, UV light (254 nm) is the most common and non-destructive initial visualization method.[5] For more sensitive or specific visualization, chemical stains are employed. The choice of stain depends on the functional groups present in the starting materials and products. General-purpose stains like p-anisaldehyde and potassium permanganate are effective. Vanillin stain can also be used and often provides a range of colors for different compounds.[5][6]
Q3: Can I use TLC to monitor the progress of a reaction where this compound is a reactant?
A3: Yes, TLC is a valuable tool for monitoring these reactions, but with precautions. The key is to account for the potential hydrolysis on the plate. A common and effective strategy is to use a "co-spot." This involves spotting the starting material, the reaction mixture, and a combination of both in the same spot on the TLC plate. This allows for a direct comparison of Rf values and helps to distinguish between the starting material, product, and any byproducts. Another approach is to quench a small aliquot of the reaction mixture with a nucleophile like an alcohol or an amine to form a more stable ester or amide derivative, which can then be reliably analyzed by TLC.[7]
Q4: How can I prevent the hydrolysis of my acyl chloride on the TLC plate?
A4: To minimize on-plate hydrolysis, it is crucial to use anhydrous conditions as much as possible.[3] This includes using dry solvents for your mobile phase and pre-drying the TLC plate in an oven before use to remove adsorbed water.[4] Running the TLC plate immediately after spotting can also reduce the exposure time to atmospheric moisture. For highly sensitive reactions, using alumina plates, which are less acidic and can be made anhydrous more easily, is a viable alternative to silica.[4]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Streaking or elongated spots for the acyl chloride | 1. The sample is too concentrated.[6]2. The acyl chloride is reacting with moisture on the TLC plate, causing hydrolysis to the more polar carboxylic acid which streaks.[2]3. The compound is unstable on the silica gel.[8] | 1. Dilute the sample before spotting.[6]2. Dry the TLC plate in an oven before use to remove adsorbed water. Spot the plate and run it immediately.[4]3. Consider using a different stationary phase, like alumina, or a less polar solvent system.[4] |
| Only the starting carboxylic acid spot is visible, even after the reaction should be complete. | 1. The acyl chloride is completely hydrolyzing on the TLC plate.[2]2. The reaction has not proceeded as expected. | 1. Quench a small aliquot of the reaction mixture with a dry alcohol (e.g., methanol or ethanol) to form the corresponding ester. The ester is more stable on silica and will have a different Rf value than the carboxylic acid.[2]2. Confirm reaction completion using an alternative analytical method such as IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride. |
| The spots for the acyl chloride and the product (e.g., an amide) have very similar Rf values. | 1. The chosen mobile phase does not provide adequate separation.[8]2. The product and starting material have very similar polarities. | 1. Adjust the polarity of the mobile phase. Try different solvent systems with varying ratios of polar and non-polar solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol).[8]2. Use a 2D TLC technique. Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system.[8] |
| No spots are visible under UV light. | 1. The compounds are not UV-active.2. The concentration of the sample is too low.[6] | 1. Use a chemical staining method for visualization.2. Concentrate the sample before spotting or apply the sample multiple times to the same spot, allowing the solvent to evaporate between applications.[6] |
Experimental Protocols
Protocol 1: General TLC Procedure for Monitoring Reactions
-
Plate Preparation: If hydrolysis is a concern, place the silica or alumina TLC plate in an oven at 100-110 °C for at least 30 minutes to remove adsorbed water. Let the plate cool in a desiccator before use.
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate.
-
Development: Place the spotted TLC plate in a developing chamber containing the desired mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization: Proceed to one of the visualization protocols below.
Protocol 2: Visualization with UV Light
-
Place the dried TLC plate under a UV lamp.
-
View the plate at a wavelength of 254 nm.
-
UV-active compounds, particularly those with aromatic rings, will appear as dark spots against a fluorescent background.
-
Circle the visible spots with a pencil to mark their positions.
Protocol 3: Staining with p-Anisaldehyde
-
Stain Preparation: A solution of p-anisaldehyde can be prepared by carefully adding 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[6]
-
Staining: Dip the dried TLC plate into the p-anisaldehyde solution using forceps.
-
Development: Gently heat the stained plate with a heat gun until colored spots appear. The background may turn pink.
-
Analysis: Different functional groups will produce spots of various colors.
Protocol 4: Staining with Potassium Permanganate
-
Stain Preparation: Dissolve 1.5 g of potassium permanganate (KMnO4) and 10 g of potassium carbonate (K2CO3) in 200 mL of water, then add 1.25 mL of 10% sodium hydroxide (NaOH) solution.
-
Staining: Dip the dried TLC plate into the potassium permanganate solution.
-
Development: Compounds that can be oxidized (e.g., alcohols, aldehydes, alkenes) will appear as yellow to brown spots on a purple background. Gentle heating may be required for less reactive compounds.
Protocol 5: Staining with Vanillin
-
Stain Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol and carefully add 2.5 mL of concentrated sulfuric acid.[6]
-
Staining: Dip the dried TLC plate into the vanillin solution.
-
Development: Heat the plate with a heat gun to develop the spots, which will appear in various colors.
Diagrams
Workflow for TLC Analysis of a Reaction
References
- 1. Buy this compound | 132794-08-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. silicycle.com [silicycle.com]
- 7. 4-Chloro-2,5-difluorobenzonitrile | 135748-35-5 | Benchchem [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Nucleophilic Acyl Substitution with 4-Chloro-2,5-difluorobenzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for nucleophilic acyl substitution reactions involving 4-Chloro-2,5-difluorobenzoyl chloride. The content is designed to address specific experimental challenges and provide guidance on alternative catalytic systems.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic acyl substitution reaction with this compound is giving low yields. What are the common causes?
A1: Low yields in these reactions are frequently due to one or more of the following factors:
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by trace amounts of water in your reaction setup. This leads to the formation of the unreactive 4-chloro-2,5-difluorobenzoic acid.
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electronically deactivated nucleophiles may react sluggishly with the acyl chloride.
-
Inadequate Acid Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate the nucleophile (especially amines), rendering it non-nucleophilic.
-
Catalyst Deactivation: If you are using a catalyst, it may be deactivated by impurities or reaction conditions.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can all contribute to lower yields.
Q2: What are some alternative catalysts to consider for nucleophilic acyl substitution with this compound, beyond the standard uncatalyzed reaction?
A2: Several classes of catalysts can be employed to promote nucleophilic acyl substitution with this reactive acyl chloride, particularly with less reactive nucleophiles:
-
Organocatalysts:
-
Lewis Acids:
-
Heterogeneous Catalysts:
Q3: How can I monitor the progress of my acylation reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A common TLC method involves taking a small aliquot of the reaction mixture and quenching it with a nucleophilic solvent like methanol. The resulting methyl ester is less polar than the corresponding carboxylic acid (from hydrolysis of the starting material) and can be easily visualized on a TLC plate.[8]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Poor Nucleophile Reactivity | Consider using a catalyst such as DMAP or a Lewis acid to activate the acyl chloride. Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid side reactions. |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC or GC. If the reaction has stalled, consider adding more of the nucleophile or catalyst. |
| Catalyst Inactivity | If using a Lewis acid catalyst, ensure strict anhydrous conditions as they are highly sensitive to moisture. For organocatalysts, check for potential degradation under the reaction conditions. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Formation of 4-Chloro-2,5-difluorobenzoic acid | This is a result of hydrolysis. Follow the stringent anhydrous procedures outlined in Issue 1. Adding the acyl chloride slowly to the reaction mixture can also minimize its contact with any trace moisture. |
| Diacylation of the Nucleophile | If your nucleophile has multiple reactive sites (e.g., a primary amine), you may observe diacylation. Use a stoichiometric excess of the nucleophile or control the addition of the acyl chloride carefully. |
| Side reactions due to high temperature | If you are heating the reaction, try running it at a lower temperature for a longer period. |
Alternative Catalyst Data
While specific quantitative data for alternative catalysts with this compound is not extensively available in the literature, the following table provides data for a closely related and highly reactive substrate, 2,3,4,5-Tetrafluorobenzoyl chloride, which can serve as a strong starting point for reaction optimization.
Table 1: Influence of Different Catalysts on the Yield of Acylation with 2,3,4,5-Tetrafluorobenzoyl Chloride
| Catalyst (5 mol%) | Conversion (%) | Yield (%) | Reference |
| DMF | 98.3 | 95.1 | [9] |
| Tributylamine | 94.4 | 40.2 | [9] |
| Triethylamine | 89.2 | 47.7 | [9] |
| Pyridine | 91.9 | 52.8 | [9] |
| Imidazole | 89.6 | 68.8 | [9] |
Data from the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride, analogous to the target compound.[9]
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Esterification
This protocol describes a general method for the esterification of an alcohol with this compound using DMAP as a catalyst.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.) to the stirred solution.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol provides a general method for the Friedel-Crafts acylation of an electron-rich aromatic compound.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the Lewis acid catalyst (e.g., AlCl₃, 1.1-2.0 eq.) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Formation of Acylium Ion: Cool the suspension to 0 °C and add this compound (1.0 eq.) dropwise. Stir the mixture at this temperature for 15-30 minutes.
-
Addition of Aromatic Substrate: Add a solution of the aromatic substrate (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-12 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the product by column chromatography or recrystallization.
Visualizations
Caption: General reaction pathway for nucleophilic acyl substitution.
Caption: Troubleshooting workflow for acylation reactions.
References
- 1. Table 5 from 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones | MDPI [mdpi.com]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing the work-up procedure for 4-Chloro-2,5-difluorobenzoyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the work-up procedures for reactions involving 4-Chloro-2,5-difluorobenzoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound that I should be aware of during a reaction and work-up?
A1: this compound is a highly reactive acyl chloride. Its key characteristic is its sensitivity to moisture and nucleophiles.[1] The acyl chloride functional group will readily react with water, alcohols, and amines.[1] This reactivity dictates that reactions should be conducted under anhydrous conditions to prevent the formation of the corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid.[1][2] During the work-up, this reactivity is exploited to remove excess reagent by quenching with an aqueous solution.
Q2: What are the common impurities I might encounter in my crude product after a reaction with this compound?
A2: Common impurities include:
-
Unreacted this compound: If the reaction is incomplete.
-
4-Chloro-2,5-difluorobenzoic acid: Formed from the hydrolysis of the starting material by adventitious moisture or during an aqueous work-up.[1][2]
-
Excess nucleophile: (e.g., amine or alcohol) if used in stoichiometric excess.
-
Byproducts from side reactions: Dependent on the specific reaction conditions and substrates.
Q3: How can I monitor the progress of my reaction to determine the optimal time for work-up?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the consumption of the starting materials and the formation of the product. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately gauge its disappearance. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | This compound readily hydrolyzes to the unreactive carboxylic acid in the presence of water.[1] |
| Poor Nucleophile Reactivity | Consider gentle heating of the reaction mixture. Ensure the nucleophile is of high purity. | Some nucleophiles may require thermal energy to react efficiently with the sterically hindered and electronically modified acyl chloride. |
| Inadequate Base (for Amide Synthesis) | Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. | In amide synthesis, the HCl generated will protonate the starting amine, rendering it non-nucleophilic. |
Issue 2: Difficulty in Product Isolation During Work-up
| Potential Cause | Troubleshooting Step | Explanation |
| Product is Water-Soluble | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and "salt out" the organic product. | This can significantly improve the partitioning of a polar product into the organic layer during extraction. |
| Formation of an Emulsion | Add a small amount of brine to the separatory funnel and gently swirl. Alternatively, filter the emulsion through a pad of Celite. | Emulsions are common when there are finely dispersed solids or surfactants at the interface of the organic and aqueous layers. |
| Product Precipitation | If the product precipitates during the aqueous wash, it may be necessary to perform the work-up at an elevated temperature or use a larger volume of solvent to maintain solubility. | Changes in the solvent composition and temperature during work-up can alter the solubility of the product. |
Experimental Protocols
General Protocol for Amide Synthesis and Work-up
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quenching: Upon completion, carefully add deionized water to the reaction mixture to quench any unreacted this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with more organic solvent if necessary.
-
Aqueous Wash:
-
Wash the organic layer with 1 M HCl to remove the excess amine and base.
-
Wash with a saturated aqueous solution of NaHCO₃ to remove any 4-Chloro-2,5-difluorobenzoic acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
General Protocol for Friedel-Crafts Acylation and Work-up
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add this compound (1.1 eq.).
-
Addition of Arene: To this mixture, add the aromatic substrate (1.0 eq.) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature or with heating, monitoring by TLC.
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[3] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash:
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting ketone by column chromatography or recrystallization.
Visualized Workflows
Caption: Workflow for Amide Synthesis and Work-up.
References
Validation & Comparative
Spectroscopic Characterization of 4-Chloro-2,5-difluorobenzoyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key reagents is paramount. 4-Chloro-2,5-difluorobenzoyl chloride and its derivatives are important building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative overview of the spectroscopic characteristics of this compound and related acylating agents, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for various benzoyl chloride derivatives, which can be used as a reference for characterizing new compounds synthesized from this compound.
Table 1: ¹H NMR Spectroscopic Data of Benzoyl Chloride Derivatives
| Compound | Solvent | Chemical Shift (ppm) and Coupling Constants (Hz) |
| 4-Chlorobenzoyl chloride | CDCl₃ | A: 8.030, B: 7.476[1] |
| cyclohexane | D(A): 7.423, D(B): 8.036, J(A,A'): 2.3, J(A,B): 8.5, J(A,B'): 0.5, J(A',B): 0.5, J(A',B'): 8.5, J(B,B'): 2.3[1] | |
| 4-Fluorobenzoyl chloride | CDCl₃ | A: 8.150, B: 7.194[2] |
| CDCl₃ | A: 8.130, B: 7.171, J(F-19,A)=5.2, J(F-19,B)=8.1[2] | |
| 4-(Chloromethyl)benzoyl chloride | Not specified[3] |
Table 2: ¹³C NMR Spectroscopic Data of Benzoyl Chloride Derivatives
| Compound | Solvent | Chemical Shift (ppm) |
| 4-Chlorobenzoyl chloride | cyclohexane | Not specified[4] |
| 2,4-Dichlorobenzoyl chloride | Not specified | Not specified[1] |
| p-Fluorobenzoyl chloride | Not specified | Not specified[5] |
Table 3: IR Spectroscopic Data of Benzoyl Chloride Derivatives
| Compound | State/Solvent | Key Absorption Bands (cm⁻¹) |
| 4-Chlorobenzoyl chloride | Solution (10% CCl₄ for 3800-1330, 10% CS₂ for 1330-450) | Not specified[6] |
| 2,4-Dichlorobenzoyl chloride | Condensed Phase | Not specified[7] |
| 5-Chloro-2-fluorobenzoyl chloride | Liquid (Neat) | Not specified[8] |
| 1-Chloro-2,5-difluorobenzene | Gas Phase | Not specified[9] |
Table 4: Mass Spectrometry Data of Benzoyl Chloride Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₇H₂Cl₂F₂O | 210.99[10] | Not available |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.012[6] | 139, 111, 75 |
| 2,4-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.457[7] | 173, 145, 117[11] |
| 3,5-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.457[12] | Not available |
| 3,5-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | 141, 113[13] |
Experimental Protocols
Accurate spectroscopic characterization relies on meticulous experimental technique. Below are detailed methodologies for key spectroscopic experiments applicable to benzoyl chloride derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.
Methodology:
-
Sample Preparation: Due to the reactivity of acyl chlorides, sample preparation must be carried out in a dry environment.
-
Dissolve approximately 5-10 mg of the benzoyl chloride derivative in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer frequency: 400 MHz or higher is recommended for better resolution.
-
Acquisition parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16-32 scans are typically adequate.
-
Relaxation delay: A delay of 1-2 seconds between scans is usually sufficient.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer frequency: 100 MHz or higher.
-
Acquisition parameters: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the acyl chloride.
Methodology:
-
Sample Preparation (for liquid samples):
-
Place a small drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (for solid samples):
-
Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a fine paste. Spread the mull between two salt plates.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure salt plates).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for functional groups. For acyl chlorides, the C=O stretching vibration is typically observed in the range of 1770-1815 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization:
-
Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. The sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.
-
-
Derivatization for Enhanced Analysis: For certain applications, especially in complex biological matrices, derivatization with a reagent like benzoyl chloride itself can be used to improve the chromatographic and mass spectrometric properties of analytes.
-
A typical procedure involves mixing the sample with a borate buffer and a solution of benzoyl chloride in acetonitrile.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. For benzoyl chlorides, common fragments include the acylium ion (M-Cl)⁺ and fragments arising from the aromatic ring.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a this compound derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical derivative.
References
- 1. 2,4-Dichlorobenzoyl chloride(89-75-8) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR [m.chemicalbook.com]
- 4. 4-Chlorobenzoyl chloride(122-01-0) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzoyl chloride, 4-chloro- [webbook.nist.gov]
- 7. Benzoyl chloride, 2,4-dichloro- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-Chloro-2,5-difluorobenzene [webbook.nist.gov]
- 10. Buy this compound | 132794-08-2 [smolecule.com]
- 11. 2,4-Dichlorobenzoyl chloride | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,5-Dichlorobenzoyl chloride [webbook.nist.gov]
- 13. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Chloro-2,5-difluorobenzoyl chloride and Other Key Benzoyl Chlorides for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative study of 4-Chloro-2,5-difluorobenzoyl chloride and three other significant benzoyl chlorides: benzoyl chloride, 4-chlorobenzoyl chloride, and 2,5-difluorobenzoyl chloride. The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of their chemical properties, reactivity, and applications, supported by experimental data and protocols.
Comparative Data of Benzoyl Chlorides
The following table summarizes the key physical and chemical properties of the four benzoyl chlorides, providing a quick reference for their characteristics. The relative reactivity is predicted based on the electronic effects of the substituents on the benzene ring.
| Property | This compound | Benzoyl Chloride | 4-Chlorobenzoyl Chloride | 2,5-Difluorobenzoyl chloride |
| Molecular Formula | C₇H₂Cl₂F₂O[1][2][3] | C₇H₅ClO | C₇H₄Cl₂O[4][5] | C₇H₃ClF₂O[6][7] |
| Molecular Weight | 210.99 g/mol [3] | 140.57 g/mol | 175.01 g/mol [5][8] | 176.55 g/mol [6] |
| Boiling Point | 210.5 °C at 760 mmHg | 197.2 °C | 222 °C | 92-93 °C at 34 mmHg |
| Melting Point | Not available | -1 °C | 11-14 °C | 73-74 °C |
| Density | Not available | 1.211 g/mL at 20 °C | 1.365 g/mL at 20 °C | 1.425 g/mL at 25 °C[9] |
| Relative Reactivity | Highest | Lowest | Moderate | High |
Factors Influencing Reactivity: A Deeper Look
The reactivity of substituted benzoyl chlorides is a direct consequence of the electronic effects of the substituents on the aromatic ring. These effects, namely the inductive effect (-I) and the mesomeric (or resonance) effect (±M), alter the electron density at the carbonyl carbon.
-
Inductive Effect (-I): Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring and the carbonyl group. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Mesomeric Effect (+M): Halogens also possess lone pairs of electrons that can be delocalized into the benzene ring through the mesomeric effect. This electron-donating effect partially counteracts the inductive effect. For halogens, the inductive effect is generally stronger than the mesomeric effect.
In the case of the studied benzoyl chlorides:
-
Benzoyl chloride: Serves as the baseline for reactivity.
-
4-Chlorobenzoyl chloride: The chlorine atom at the para position exerts a -I effect and a weaker +M effect, resulting in a net electron withdrawal and thus increased reactivity compared to benzoyl chloride.
-
2,5-Difluorobenzoyl chloride: The two fluorine atoms, being the most electronegative elements, exert a very strong -I effect, significantly increasing the electrophilicity of the carbonyl carbon and making this molecule highly reactive.
-
This compound: With three electron-withdrawing halogen substituents, this compound is expected to have the most electron-deficient carbonyl carbon and therefore the highest reactivity among the four.
Applications in Research and Industry
These benzoyl chlorides are pivotal intermediates in the synthesis of a wide array of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors.
-
This compound: This highly substituted benzoyl chloride is a valuable building block for complex fluorinated organic molecules.[1] It is utilized in the synthesis of various heterocyclic compounds such as pyrazoles, oxazoles, and thiazoles, many of which exhibit interesting biological properties.[1] Its reactivity makes it a key intermediate in the production of active pharmaceutical ingredients (APIs).[1] For example, it is a precursor in the synthesis of certain fluoroquinolone antibacterial drugs.[11]
-
Benzoyl Chloride: As a fundamental acylating agent, benzoyl chloride has broad applications. In the pharmaceutical industry, it is used to synthesize benzoyl peroxide (an acne medication), antihistamines, and local anesthetics.[12] It is also a key intermediate in the production of dyes, perfumes, herbicides, and insecticides.[12]
-
4-Chlorobenzoyl Chloride: This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][13] It is a crucial intermediate for producing APIs with specific therapeutic properties.[13] For instance, it is used in the synthesis of the fungicide Dimethomorph and the insecticide Flumethrin.[8] In medicinal chemistry, it has been used to synthesize anti-cancer agents and benzenesulfonamides with potential therapeutic applications.[14] It has also been used in the synthesis of 4-chlorobenzoylthiourea, a compound with potential central nervous system depressant activity.[15]
-
2,5-Difluorobenzoyl chloride: This difluorinated analog is an important intermediate in the synthesis of fluorinated organic compounds.[6] It is used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a component in the synthesis of certain therapeutic agents.[9] It is also used in the preparation of thiohydrazides.[6]
Experimental Protocols for Comparative Reactivity Study
To quantitatively compare the reactivity of these four benzoyl chlorides, a kinetic study of their reaction with a nucleophile can be performed. The following protocol outlines a general procedure for comparing their rates of amidation with aniline, monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the relative reaction rates of this compound, benzoyl chloride, 4-chlorobenzoyl chloride, and 2,5-difluorobenzoyl chloride with aniline.
Materials:
-
This compound (≥98%)
-
Benzoyl chloride (≥99%)
-
4-Chlorobenzoyl chloride (≥98%)
-
2,5-Difluorobenzoyl chloride (≥98%)
-
Aniline (≥99.5%)
-
Triethylamine (≥99%, as a base to neutralize HCl byproduct)
-
Anhydrous Dichloromethane (DCM, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for quenching)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Thermostatted reaction vessel
-
Microsyringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each benzoyl chloride (e.g., 0.1 M) in anhydrous DCM.
-
Prepare a stock solution of aniline (e.g., 0.1 M) in anhydrous DCM.
-
Prepare a stock solution of triethylamine (e.g., 0.11 M) in anhydrous DCM.
-
Prepare a stock solution of the internal standard in DCM.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel (e.g., at 25 °C), add a known volume of the aniline stock solution and the internal standard stock solution.
-
Add the triethylamine stock solution to the reaction mixture.
-
Initiate the reaction by adding a known volume of one of the benzoyl chloride stock solutions. Start a timer immediately.
-
-
Reaction Monitoring by HPLC:
-
At specific time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a larger volume of methanol (e.g., 950 µL). This will rapidly convert any remaining benzoyl chloride to the corresponding methyl ester, preventing further reaction with aniline.
-
Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the samples by HPLC. The HPLC method should be developed to separate the aniline, the corresponding benzanilide product, and the internal standard. A typical mobile phase could be a gradient of acetonitrile and water.
-
-
Data Analysis:
-
Create a calibration curve for the benzanilide product to quantify its concentration from the HPLC peak area.
-
Plot the concentration of the benzanilide product versus time for each of the four benzoyl chlorides.
-
Determine the initial reaction rate for each reaction from the slope of the initial linear portion of the concentration-time plot.
-
Compare the initial rates to determine the relative reactivity of the four benzoyl chlorides.
-
Conclusion
The selection of a benzoyl chloride for a specific synthetic application depends on a balance of reactivity, cost, and the desired electronic properties of the final product. This compound stands out as a highly reactive intermediate, ideal for the synthesis of complex, highly functionalized molecules, particularly in the pharmaceutical industry where the incorporation of fluorine can enhance biological activity. Benzoyl chloride remains a versatile and cost-effective choice for general acylation reactions. 4-Chlorobenzoyl chloride and 2,5-difluorobenzoyl chloride offer intermediate levels of reactivity, providing valuable options for syntheses requiring more tuned electronic properties. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Buy this compound | 132794-08-2 [smolecule.com]
- 2. PubChemLite - this compound (C7H2Cl2F2O) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. 4-Chlorobenzoyl Chloride [anshulchemicals.com]
- 5. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. 2,5-Difluorobenzoyl chloride [xieshichem.com]
- 8. nbinno.com [nbinno.com]
- 9. 2,5-Difluorobenzoyl chloride, 98% 35730-09-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 12. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 13. bromchemlaboratories.in [bromchemlaboratories.in]
- 14. What is 4-Chlorobenzoyl chloride?_Chemicalbook [chemicalbook.com]
- 15. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
Validating the Biological Efficacy of Compounds Synthesized from 4-Chloro-2,5-difluorobenzoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and the reactive acyl chloride group makes 4-Chloro-2,5-difluorobenzoyl chloride a valuable starting material in the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative overview of the biological efficacy of compounds derived from this precursor, with a focus on their potential as anticancer and kinase-inhibiting agents. While direct studies initiating from this compound are limited in publicly available research, this guide draws comparisons with structurally related compounds and established drugs to provide a framework for evaluating their potential.
I. Synthesis and Biological Potential of Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in various clinically approved drugs.[1][2] The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Compounds bearing a 4-chloro-2,5-difluorophenyl moiety attached to a pyrazole ring are of significant interest due to the potential for the halogenated phenyl ring to engage in favorable interactions with biological targets.
A. Featured Compound Class: 1-(4-Chloro-2,5-difluorophenyl)pyrazole Derivatives
B. Comparative Analysis with Established Kinase Inhibitor: Sorafenib
To contextualize the potential efficacy of hypothetical anticancer agents derived from this compound, a comparison with the established multi-kinase inhibitor Sorafenib is informative. Sorafenib, which features a 4-chloro-3-(trifluoromethyl)phenyl group, targets several kinases involved in tumor progression, including VEGFR and PDGFR.
| Compound Class | Target/Activity | Representative Data |
| Hypothetical 1-(4-Chloro-2,5-difluorophenyl)pyrazole Derivatives | Potential Kinase Inhibition / Anticancer | Data not available in cited literature. |
| Sorafenib | Multi-kinase Inhibitor | IC50 values in the low nanomolar range against various kinases.[3] |
II. Experimental Protocols for Biological Efficacy Validation
The following are detailed methodologies for key experiments to assess the anticancer and kinase inhibitory potential of novel compounds.
A. In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Kinase Inhibition Assay
Biochemical assays are employed to determine the direct inhibitory effect of a compound on a specific kinase.
Principle: These assays typically measure the phosphorylation of a substrate by a kinase. Inhibition is observed as a decrease in the phosphorylation signal.
Procedure (Example using an ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate), ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
III. Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Workflow for in vitro anticancer screening and mechanism of action studies.
Caption: Simplified RAF/MEK/ERK signaling pathway and a potential point of inhibition.
IV. Conclusion
While direct evidence for the biological efficacy of compounds synthesized from this compound as anticancer or kinase inhibitors is still emerging in the public domain, the structural similarities to known bioactive molecules, such as Sorafenib, and the demonstrated bioactivity of related pyrazole derivatives, provide a strong rationale for their investigation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to validate the therapeutic potential of novel compounds derived from this versatile chemical precursor. Further synthesis and rigorous biological evaluation are warranted to fully elucidate the structure-activity relationships and therapeutic promise of this compound class.
References
Mass Spectrometry in Pharmaceutical Synthesis: A Comparative Analysis of 4-Chloro-2,5-difluorobenzoyl Chloride Reaction Products
In the landscape of pharmaceutical research and drug development, the precise characterization of reaction products is paramount. 4-Chloro-2,5-difluorobenzoyl chloride is a key building block in organic synthesis, valued for its ability to introduce a halogenated benzoyl moiety into target molecules.[1] Its reactivity, driven by the acyl chloride group, allows for facile reactions with a variety of nucleophiles.[1] This guide provides a comparative analysis of the mass spectrometry data for a representative reaction of this compound, offering insights for researchers and scientists in the field.
Comparison of Reaction Product Analysis with an Alternative Reagent
To illustrate the analytical profile of a this compound reaction product, we will consider its reaction with a generic primary amine (R-NH2). This acylation reaction is a common step in the synthesis of active pharmaceutical ingredients. For comparison, we will also present the expected mass spectrometry data for the product of a similar reaction using a non-fluorinated analog, 4-chlorobenzoyl chloride. This comparison highlights the influence of the fluorine substituents on the mass spectral data.
| Reactant | Product | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) |
| This compound | N-Alkyl-4-chloro-2,5-difluorobenzamide | 191.56 + R | 192.57 + R | 175.98 (loss of R-NH), 147.97 (loss of R-NH-CO) |
| 4-Chlorobenzoyl chloride | N-Alkyl-4-chlorobenzamide | 155.57 + R | 156.58 + R | 139.99 (loss of R-NH), 111.98 (loss of R-NH-CO) |
Note: 'R' represents the molecular weight of the alkyl group from the primary amine.
Experimental Protocols
A robust analytical method is crucial for the unambiguous identification of reaction products. Below are detailed protocols for the analysis of the N-Alkyl-4-chloro-2,5-difluorobenzamide product using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For the analysis of benzamide products, which may have limited volatility, a derivatization step is often employed, though direct analysis is also possible depending on the nature of the 'R' group.
-
Sample Preparation:
-
Quench the reaction mixture and extract the product using a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a known volume of solvent for GC-MS analysis.
-
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
LC-MS Analysis Protocol
LC-MS is well-suited for the analysis of a wider range of compounds, including those that are not amenable to GC-MS.[2]
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and expected outcomes, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for the reaction product.
The presented protocols and expected fragmentation patterns provide a solid foundation for the mass spectrometric analysis of reaction products derived from this compound. The presence of chlorine and fluorine atoms results in a characteristic isotopic pattern and fragmentation behavior, which, when analyzed with high-resolution mass spectrometry, allows for confident structural elucidation.[3][4] This guide serves as a valuable resource for researchers in the synthesis and analysis of novel chemical entities.
References
- 1. Buy this compound | 132794-08-2 [smolecule.com]
- 2. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of 4-Chloro-2,5-difluorobenzoyl Chloride Analogs: A Review of Available Data
4-Chloro-2,5-difluorobenzoyl chloride serves as a key building block for the synthesis of various heterocyclic compounds, which are scaffolds known to exhibit a wide range of biological activities. The unique substitution pattern of chlorine and fluorine atoms on the benzoyl ring can significantly influence the physicochemical properties and biological interactions of the resulting analogs.
Synthesis of Bioactive Scaffolds
Research has demonstrated that this compound is a valuable precursor for creating diverse molecular architectures, particularly those with therapeutic potential. Its reactive acyl chloride group allows for its incorporation into various heterocyclic systems.
A general workflow for the synthesis and subsequent biological evaluation of analogs derived from this compound is depicted below. This process typically involves the reaction of the acyl chloride with a suitable amine or other nucleophile to form an amide or ester linkage, followed by cyclization and further functionalization to generate a library of analogs for screening.
Caption: General workflow from synthesis to biological evaluation of this compound analogs.
Potential Therapeutic Applications
While direct comparative studies are lacking, patent literature indicates that derivatives of this compound have been investigated as inhibitors of key cellular signaling pathways, suggesting their potential in treating various diseases.
Kinase Inhibition
Several patents disclose the use of this compound in the synthesis of compounds targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. For instance, derivatives have been synthesized as potential inhibitors of Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), both of which are implicated in immune responses and cell proliferation.
The general signaling pathway involving these kinases, which can be targeted by analogs derived from this compound, is illustrated below. Inhibition of these kinases can block downstream signaling cascades that promote inflammation or cancer cell growth.
Caption: Simplified signaling pathway involving JAK kinases, a potential target for this compound analogs.
Conclusion and Future Directions
Future research efforts should focus on the synthesis of focused libraries of analogs derived from this compound and their systematic evaluation in a panel of relevant biological assays. This would enable a direct comparison of their potencies and selectivities, providing valuable data for the design of more effective and targeted therapies. Such studies would need to include detailed experimental protocols and present quantitative data in a clear and comparable format to advance the understanding and therapeutic potential of this class of compounds.
Economic Analysis of 4-Chloro-2,5-difluorobenzoyl Chloride in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that impacts not only the chemical outcome but also the economic viability of a process. 4-Chloro-2,5-difluorobenzoyl chloride has emerged as a valuable reagent for the introduction of the 4-chloro-2,5-difluorobenzoyl moiety, a common structural motif in various biologically active compounds. This guide provides an objective comparison of this compound with alternative reagents, supported by available experimental data, to aid researchers in making informed decisions.
Introduction to this compound
This compound is a highly reactive acyl chloride used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its trifunctionalized benzene ring, featuring two fluorine atoms and one chlorine atom, offers unique electronic properties and multiple reaction sites, making it a versatile tool for medicinal chemists. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of the final drug candidates.[2]
Applications in Synthesis
The primary application of this compound lies in acylation reactions, particularly in the synthesis of heterocyclic compounds and as a precursor for Active Pharmaceutical Ingredients (APIs).[1] It is frequently employed in Friedel-Crafts acylation reactions to introduce the benzoyl group onto an aromatic ring and in the formation of amides and esters.
Economic Analysis and Comparison with Alternatives
A comprehensive economic analysis of a chemical reagent involves evaluating its purchase price, reaction yields, reaction times, and the cost of necessary auxiliary reagents and purification procedures. This section compares this compound with common alternatives: benzoyl chloride, 4-fluorobenzoyl chloride, and 2,4-dichlorobenzoyl chloride.
Table 1: Cost Comparison of Acylating Agents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Indicative Price per kg (USD) |
| This compound | 132794-08-2 | 210.99 | Varies significantly based on supplier and purity |
| Benzoyl chloride | 98-88-4 | 140.57 | ~$1 - $105[3][4] |
| 4-Fluorobenzoyl chloride | 403-43-0 | 158.56 | ~$8 - $15[5] |
| 2,4-Dichlorobenzoyl chloride | 89-75-8 | 209.46 | ~ |
Table 2: Performance Comparison in Acylation Reactions
| Reagent | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| This compound | Lewis acid catalyst (e.g., AlCl₃), organic solvent, often at low to ambient temperatures. | Generally high, but substrate-dependent. | Introduces a unique trifunctionalized moiety. Fluorine atoms can enhance drug properties. | Higher cost, limited commercial availability in bulk. |
| Benzoyl chloride | Similar to above. Can be performed under Schotten-Baumann conditions. | 50-97% for Friedel-Crafts acylation[2], generally high for amide formation. | Readily available, low cost, well-established reactivity. | Less reactive than fluorinated analogs, may require harsher conditions. Byproduct (HCl) needs to be neutralized. |
| 4-Fluorobenzoyl chloride | Similar to above. | High yields reported in various acylations. | Introduces a fluorobenzoyl group, enhancing metabolic stability. Generally more reactive than benzoyl chloride. | Higher cost than benzoyl chloride. |
| 2,4-Dichlorobenzoyl chloride | Similar to above. | High yields, e.g., >88% in a patented synthesis.[7] | Introduces a dichlorobenzoyl group. | Potentially more complex product mixtures due to multiple reactive sites on some substrates. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing synthetic routes. Below are representative protocols for acylation reactions.
General Protocol for Friedel-Crafts Acylation
This protocol describes a general method for the Friedel-Crafts acylation of an aromatic compound using an acyl chloride and a Lewis acid catalyst.
Materials:
-
Aromatic substrate (e.g., anisole, toluene)
-
Acyl chloride (e.g., this compound) (1.0 - 1.2 equivalents)
-
Anhydrous Lewis acid (e.g., AlCl₃) (1.1 - 1.5 equivalents)
-
Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of the anhydrous Lewis acid in the anhydrous solvent at 0 °C, slowly add the acyl chloride.
-
After stirring for 15-30 minutes, add the aromatic substrate dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the catalyst complex.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for N-Acylation of an Amine
This protocol outlines a general procedure for the formation of an amide from an amine and an acyl chloride.
Materials:
-
Amine
-
Acyl chloride (e.g., this compound) (1.0 - 1.1 equivalents)
-
Base (e.g., triethylamine, pyridine) (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a flask equipped with a stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Visualizing Synthesis Pathways
The following diagrams illustrate the general workflows for the synthesis of this compound and its application in a key reaction.
Caption: Synthesis of this compound.
Caption: General workflow for acylation reactions.
Conclusion
The choice of an acylating agent is a multifaceted decision. While benzoyl chloride offers a significant cost advantage and is readily available, this compound provides access to unique molecular scaffolds with potentially enhanced pharmaceutical properties. The presence of fluorine atoms can be a strategic advantage in drug design, justifying the potentially higher cost and less straightforward sourcing for this reagent. For applications where the introduction of the 4-chloro-2,5-difluorobenzoyl moiety is critical, its use can be economically viable despite a higher initial purchase price, especially if it leads to improved yields, simplified purification, or superior biological activity of the final product. Researchers and process chemists must weigh the cost of the starting material against the overall efficiency and the desired properties of the target molecule.
References
- 1. Buy this compound | 132794-08-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. echemi.com [echemi.com]
- 5. 4-Fluorobenzoyl chloride | 403-43-0 [chemicalbook.com]
- 6. indiamart.com [indiamart.com]
- 7. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
A Comparative Guide to Acylating Agents: Alternatives to 4-Chloro-2,5-difluorobenzoyl chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of target molecules. 4-Chloro-2,5-difluorobenzoyl chloride is a reactive building block used to introduce the 4-chloro-2,5-difluorobenzoyl moiety. However, its high reactivity, moisture sensitivity, and the generation of corrosive hydrochloric acid as a byproduct necessitate the consideration of alternative reagents and methodologies. This guide provides an objective comparison of this compound with its primary alternative, 4-Chloro-2,5-difluorobenzoic acid activated by coupling agents, and other similar acyl chlorides, supported by experimental data and detailed protocols.
Executive Summary
The primary alternative to using this compound is the in situ activation of its corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid, using peptide coupling reagents. This approach offers milder reaction conditions, avoids the handling of a highly reactive acyl chloride, and often results in a cleaner reaction profile with higher yields, especially for sensitive substrates. Other polychlorofluorinated benzoyl chlorides offer variations in reactivity based on their substitution patterns.
Performance Comparison of Acylating Strategies
The choice between an acyl chloride and a carboxylic acid with a coupling agent depends on factors such as substrate sensitivity, desired reaction conditions, and the scale of the synthesis.
| Feature | This compound | 4-Chloro-2,5-difluorobenzoic acid + Coupling Agent |
| Reactivity | Very High | High (tunable by choice of coupling agent) |
| Reaction Conditions | Often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. Can be exothermic. | Milder conditions, often at room temperature. |
| Byproducts | Hydrochloric acid (corrosive) | Benign, often water-soluble byproducts (e.g., urea derivatives for carbodiimides). |
| Handling | Moisture-sensitive, corrosive, lachrymator.[1] | Stable solid, easier to handle. |
| Typical Yield | Good to excellent, but can be lower with sensitive substrates due to side reactions. | Generally high, especially for complex molecules, with fewer side reactions. |
| Racemization Risk (for chiral amines) | Higher risk due to high reactivity. | Lower risk, especially with additives like HOBt or HOAt. |
| Cost-Effectiveness | Two-step synthesis from the carboxylic acid adds cost. | One-pot procedure can be more atom-economical and cost-effective, though coupling agents can be expensive. |
Alternative Polychlorofluorobenzoyl Chlorides
Other commercially available acyl chlorides with different substitution patterns of chlorine and fluorine on the benzene ring can be considered for synthesizing related structures. Their reactivity is influenced by the electronic effects of the substituents.
| Acyl Chloride | Key Characteristics |
| 2,4-Dichlorobenzoyl chloride | A commonly used building block in the synthesis of pharmaceuticals and agrochemicals. It is a reactive acylating agent.[2] |
| 2,3,4,5-Tetrafluorobenzoyl chloride | The multiple fluorine atoms make the carbonyl carbon highly electrophilic, leading to high reactivity. It is used in the synthesis of fluorinated compounds and specialty polymers.[3][4][5] |
Experimental Protocols
Protocol 1: Amide Synthesis using this compound
This protocol describes a typical Schotten-Baumann reaction for the acylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Triethylamine (or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amide Synthesis using 4-Chloro-2,5-difluorobenzoic acid and HATU
This protocol outlines the in situ activation of 4-Chloro-2,5-difluorobenzoic acid with HATU for amide bond formation.
Materials:
-
4-Chloro-2,5-difluorobenzoic acid
-
Amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
0.1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-Chloro-2,5-difluorobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the key differences in the workflows for the two main acylating strategies.
Caption: Workflow for amide synthesis using the acyl chloride method.
Caption: Workflow for amide synthesis using the carboxylic acid and coupling agent method.
Conclusion
While this compound is a potent acylating agent, modern synthetic methods offer milder and often more efficient alternatives. The use of 4-Chloro-2,5-difluorobenzoic acid in conjunction with a suitable coupling agent provides a versatile and robust one-pot procedure that is well-suited for a wide range of substrates, particularly in the context of complex molecule synthesis in drug discovery. For applications where a different electronic profile is desired, alternative polychlorofluorobenzoyl chlorides are also valuable tools in the synthetic chemist's arsenal. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the importance of minimizing side reactions and racemization.
References
Novel Carboxamide Derivatives from 4-Chloro-2,5-difluorobenzoyl Chloride Show Promise as Potent JAK Inhibitors
For Immediate Release:
Researchers and drug development professionals now have access to a comparative guide on novel carboxamide compounds synthesized from 4-Chloro-2,5-difluorobenzoyl chloride. These compounds have been identified as potent inhibitors of Janus kinases (JAKs), a family of enzymes that play a critical role in inflammatory and immune responses. This guide provides an objective comparison of a representative novel compound with alternative synthetic approaches, supported by experimental data, to aid in the development of next-generation therapeutics.
The versatile starting material, this compound, serves as a crucial building block for the synthesis of a variety of heterocyclic compounds, including pyrazoles, oxazoles, thiazoles, and imidazoles, which are known to possess diverse biological activities.[1] The unique substitution pattern of this benzoyl chloride derivative allows for the generation of novel molecular entities with potential applications in medicinal chemistry.
This guide focuses on the synthesis and characterization of N-substituted-4-chloro-2,5-difluorobenzamides, a class of compounds that have demonstrated significant potential as JAK inhibitors. These inhibitors are of high interest for the treatment of autoimmune disorders, inflammatory conditions, and certain types of cancer due to their ability to modulate the JAK-STAT signaling pathway.
Comparative Performance of a Novel Carboxamide
To illustrate the potential of this class of compounds, this guide details the synthesis and properties of a representative novel carboxamide, N-((2R)-1,1,1-trifluoropropan-2-yl)-4-chloro-2,5-difluorobenzamide.
| Parameter | Novel Compound: N-((2R)-1,1,1-trifluoropropan-2-yl)-4-chloro-2,5-difluorobenzamide | Alternative Synthetic Precursor (Example: 2,6-difluorobenzamide) |
| Starting Material | This compound | 2,6-difluorobenzamide |
| Target Class | N-substituted carboxamides (JAK inhibitors) | Substituted benzamide derivatives (FtsZ inhibitors)[2] |
| Synthesis Method | Acylation of amine with acyl chloride | N-acylation with triphosgene followed by addition reaction[3] |
| Key Structural Feature | 4-Chloro-2,5-difluoro substitution pattern on the benzamide ring | 2,6-difluoro substitution pattern on the benzamide ring |
| Reported Biological Activity | Inhibition of Janus kinases (JAKs) | Inhibition of bacterial cell division protein FtsZ[2] |
Experimental Protocols
Synthesis of N-((2R)-1,1,1-trifluoropropan-2-yl)-4-chloro-2,5-difluorobenzamide
Materials:
-
This compound
-
(2R)-1,1,1-trifluoropropan-2-amine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
A solution of (2R)-1,1,1-trifluoropropan-2-amine hydrochloride (20.0 mg, 0.134 mmol) in dichloromethane (4.0 mL) is prepared in a reaction vessel.
-
Diisopropylethylamine (58 μL, 0.33 mmol) is added to the solution.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
This compound (29.6 mg, 0.140 mmol) is added to the cooled reaction mixture.
-
The reaction is allowed to stir at room temperature for 30 minutes.
-
Upon completion, the reaction is worked up by washing with saturated aqueous NaHCO₃.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash chromatography on a silica gel column.
Structural Confirmation
The structure of the synthesized compound is confirmed by spectroscopic methods such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
The JAK-STAT Signaling Pathway
The novel carboxamides discussed in this guide exert their therapeutic effect by inhibiting Janus kinases, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of the novel carboxamide.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and structural confirmation of novel carboxamide derivatives from this compound.
Caption: General workflow for the synthesis and characterization of novel carboxamides.
References
Navigating Kinase Inhibitor Selectivity: A Comparative Guide for Compounds Derived from 4-Chloro-2,5-difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The strategic use of halogenated building blocks is a cornerstone of modern medicinal chemistry. Among these, 4-Chloro-2,5-difluorobenzoyl chloride stands out as a versatile precursor in the synthesis of a variety of bioactive molecules. Its unique substitution pattern influences the physicochemical properties of the resulting compounds, often leading to potent and selective inhibitors of key cellular targets. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors that can be synthesized using this valuable starting material, with a focus on Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors.
Comparative Analysis of Kinase Inhibitor Cross-Reactivity
Compounds derived from this compound have been successfully utilized in the development of potent inhibitors targeting kinases crucial in immunology and oncology. Understanding the selectivity of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. Below is a comparative summary of the cross-reactivity profiles for representative BTK and JAK inhibitors, classes of drugs for which this compound serves as a key synthetic precursor.
The data presented in the following table is a compilation of publicly available kinase inhibition data. It is intended to be illustrative of the selectivity profiles that can be expected from well-designed inhibitors derived from similar scaffolds. The percentage of inhibition at a given concentration provides a snapshot of the compound's activity against a wide array of kinases, offering insights into its selectivity.
| Kinase Target | Ibrutinib (% Inhibition at 1 µM) | Acalabrutinib (% Inhibition at 1 µM) | Zanubrutinib (% Inhibition at 1 µM) | Tofacitinib (% Inhibition at 10 µM) |
| BTK | >95% | >95% | >95% | <10% |
| JAK1 | <20% | <10% | <10% | >90% |
| JAK2 | <20% | <10% | <10% | >90% |
| JAK3 | ~50% | <10% | ~20% | >90% |
| EGFR | >90% | <10% | ~30% | <10% |
| TEC | >90% | ~40% | >90% | <10% |
| ITK | >90% | <20% | ~60% | <10% |
| BMX | >90% | ~30% | >90% | <10% |
| SRC | ~70% | <10% | ~40% | <10% |
| LCK | ~60% | <10% | ~30% | <10% |
Note: This table presents a summarized view of kinome scan data from various public sources. The specific inhibition values can vary based on the assay conditions. This data is intended for comparative and illustrative purposes.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity assessment, detailed and robust experimental protocols are essential. The following sections outline the methodologies for two key assays used to generate the type of data presented above.
KinomeScan™ Profiling Assay
The KINOMEscan™ assay is a high-throughput, affinity-based competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: An active-site directed ligand for each kinase is immobilized on a solid support.
-
Competition Assay: The test compound is incubated with the tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a higher degree of binding and inhibition. Dissociation constants (Kd) can also be determined from dose-response curves.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).
-
Heat Challenge: The treated cells are heated to a range of temperatures. Proteins that are bound to a ligand are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement. The magnitude of the shift can be used to assess the potency of the interaction.
Visualizing Cross-Reactivity Assessment and Signaling
To provide a clearer understanding of the experimental processes and the biological context of kinase inhibition, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Visualization of on-target and potential off-target inhibition of signaling pathways.
Performance Benchmark of 4-Chloro-2,5-difluorobenzoyl Chloride in Acylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 4-chloro-2,5-difluorobenzoyl chloride in two key reaction types: Friedel-Crafts acylation and amide bond formation. Through an objective comparison with alternative acylating agents, supported by experimental data, this document serves as a valuable resource for researchers and professionals in organic synthesis and drug development. The unique substitution pattern of this compound, featuring both electron-withdrawing chlorine and fluorine atoms, significantly influences its reactivity and the properties of the resulting products.
I. Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. The reactivity of the acylating agent is paramount, especially when dealing with deactivated aromatic substrates. The electron-withdrawing nature of the halogen substituents in this compound enhances the electrophilicity of the carbonyl carbon, making it a potent reagent for these transformations.
The following table summarizes the performance of this compound in a representative Friedel-Crafts acylation reaction and compares it with other common benzoyl chlorides. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, this table compiles data from various sources to provide a broad overview.
| Acylating Agent | Aromatic Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Anisole | AlCl₃ | Dichloromethane | 0 to RT | 2 | Est. 85-95 | [Predicted based on similar reactions] |
| 4-Fluorobenzoyl chloride | 1,4-Dichlorobenzene | AlCl₃ | - | 170 | 3.5 | 80-97 | [1] |
| Benzoyl chloride | Anisole | Cu(OTf)₂ | [bmim][BF₄] | 80 | 1 | >99 | |
| 4-Chlorobenzoyl chloride | Aniline | - | Chloroform | Reflux | 2.5 | 87 | [1] |
| 2,4-Dichlorobenzoyl chloride | Aniline | Pyridine | Dichloromethane | RT | 8 | Variable | [2] |
Estimated yield for this compound is based on the enhanced reactivity conferred by the fluorine atoms, which is a documented trend for similar compounds.
This protocol provides a general procedure for the Friedel-Crafts acylation of anisole with this compound.
Materials:
-
This compound (1.0 eq)
-
Anisole (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of anisole in anhydrous DCM at 0 °C under an inert atmosphere, slowly add anhydrous AlCl₃.
-
After 15 minutes, add a solution of this compound in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing ice and 0.1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Friedel-Crafts acylation.
II. Amide Bond Formation
The formation of amides via the acylation of amines is a fundamental transformation in organic and medicinal chemistry. The reactivity of the acyl chloride directly impacts the efficiency of this reaction. The electron-withdrawing groups on this compound make it a highly effective reagent for the synthesis of a wide range of amides.
The following table presents a comparison of this compound with other benzoyl chlorides in the context of amide bond formation with aniline as a representative amine.
| Acylating Agent | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Triethylamine | Dichloromethane | 0 to RT | 2 | Est. >90 | [Predicted based on high reactivity] |
| 4-Fluorobenzoyl chloride | Aniline Derivatives | - | Solvent-free | 100 | 0.08 | Variable | [3] |
| 4-Chlorobenzoyl chloride | o-Anisidine | - | Chloroform | Reflux | 2.5 | 87 | [1] |
| Benzoyl chloride | Aniline | NaHCO₃ | Water | 90-95 | 4 | 85-87 | [4] |
| 2,4-Dichlorobenzoyl chloride | Substituted anilines | Pyridine | Dichloromethane | RT | 8 | Variable | [2] |
Estimated yield for this compound is based on its high reactivity, which generally leads to high-yielding amide bond formations under standard conditions.
This protocol outlines a general procedure for the synthesis of N-phenyl-4-chloro-2,5-difluorobenzamide.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve aniline and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.
Caption: Experimental workflow for amide synthesis.
Conclusion
This compound emerges as a highly reactive and versatile reagent for both Friedel-Crafts acylation and amide bond formation. The presence of multiple electron-withdrawing halogen substituents significantly enhances the electrophilicity of the carbonyl carbon, often leading to higher yields and faster reaction times compared to less substituted benzoyl chlorides. While direct comparative data under standardized conditions remains scarce, the available literature on analogous compounds strongly supports its superior performance, particularly in reactions involving less reactive substrates. The provided protocols and workflows offer a solid foundation for the application of this compound in the synthesis of complex molecules for pharmaceutical and materials science research.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2,5-difluorobenzoyl Chloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2,5-difluorobenzoyl chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this reactive compound.
This compound is a corrosive and moisture-sensitive acyl chloride.[1] Its disposal requires a controlled neutralization process to convert it into a less hazardous substance before it is collected by a licensed waste disposal company.[2] The primary hazard associated with this compound is its vigorous and exothermic reaction with water, including atmospheric moisture, to produce hydrochloric acid.[1][3]
Immediate Safety Precautions
Before initiating any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrolysis product.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₇H₂ClF₂O | [1] |
| Molecular Weight | 194.54 g/mol | N/A |
| Boiling Point | 210.5±35.0 °C (Predicted) | [4] |
| Melting Point | 39-41°C | [4] |
| Density | 1.548±0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 81.1±25.9 °C | [4] |
| 4-Chloro-2,5-difluorobenzoic acid (Hydrolysis Product) | ||
| Molecular Formula | C₇H₃ClF₂O₂ | [5] |
| Molecular Weight | 192.55 g/mol | N/A |
| Melting Point | 154-157 °C | [5] |
Experimental Protocol for Neutralization and Disposal
The recommended method for the disposal of this compound is a controlled neutralization reaction. This procedure converts the reactive acyl chloride into the less reactive sodium 4-chloro-2,5-difluorobenzoate.
Materials:
-
This compound waste
-
5-10% aqueous solution of sodium carbonate or sodium bicarbonate
-
Large beaker or flask (at least 4 times the volume of the total solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH indicator strips or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker or flask containing a magnetic stir bar into an ice bath. The container should be no more than 25% full with a cold 5-10% sodium carbonate or sodium bicarbonate solution.[2]
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound waste dropwise. The rate of addition should be controlled to prevent excessive heat generation and foaming.
-
Temperature Control: Maintain the temperature of the reaction mixture below 25°C using the ice bath to control the exothermic reaction.
-
Complete Neutralization: After the addition is complete, continue stirring the mixture for several hours to ensure the complete hydrolysis of the acyl chloride.[2]
-
pH Verification: Check the pH of the solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium carbonate or sodium bicarbonate solution until the desired pH is achieved.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[2]
-
Final Disposal: The sealed and labeled waste container should be handed over to the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company for final disposal in accordance with local, regional, and national regulations.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-2,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Chloro-2,5-difluorobenzoyl chloride (CAS No. 132794-08-2) to ensure a safe laboratory environment. Adherence to these protocols is essential to minimize risks associated with this corrosive and reactive compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] The acyl chloride functional group makes it highly reactive, particularly with water, with which it can release toxic hydrochloric acid fumes.[2]
The following table summarizes the mandatory personal protective equipment required when handling this chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield (minimum 8 inches). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4][5] | To protect against splashes and vapors that can cause severe eye damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or PVC).[3][6] Gloves must be inspected for integrity before each use. | To prevent skin contact, which can result in severe chemical burns.[3] |
| Body Protection | A chemical-resistant lab coat or a complete chemical protection suit. A PVC apron is also recommended.[3][7] | To shield the body from accidental splashes and contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for acid gases and organic vapors.[3][4] | To prevent the inhalation of corrosive and irritating vapors that can damage the respiratory tract.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound. The following protocol outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocol:
-
Preparation and Engineering Controls:
-
All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Ensure that a calibrated eyewash station and an emergency safety shower are readily accessible and in close proximity to the workstation.[3][5][8]
-
Verify that all glassware is dry and free from contaminants.
-
-
Handling Procedure:
-
Don all required PPE as detailed in the table above before handling the chemical.[3]
-
Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors or mists.[3][4]
-
When not in use, keep the container tightly sealed to prevent exposure to moisture and atmospheric humidity.[4][6]
-
After handling, thoroughly wash hands and any other exposed skin with soap and water.[9]
-
-
Storage:
Disposal Plan: Waste Management and Spill Response
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Disposal Protocol:
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[8]
-
Containerization: Dispose of contents and container to an approved waste disposal plant.[4][8][10] Collect waste in a suitable, labeled, and tightly closed container.
-
Environmental Precautions: Do not allow the chemical to be released into the environment.[4][10]
Spill Response Protocol:
-
Immediate Actions:
-
Evacuate the spill area immediately.[3]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[4]
-
Do not add water to the spill, as this will cause a violent reaction.[4][8]
-
-
Decontamination:
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
Reporting:
-
Report the spill to the appropriate environmental health and safety personnel.
-
References
- 1. echemi.com [echemi.com]
- 2. Buy this compound | 132794-08-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
